molecular formula C14H15N B14779463 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Cat. No.: B14779463
M. Wt: 197.27 g/mol
InChI Key: ZJUPPUMPLNHTCB-UHFFFAOYSA-N
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Description

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-methyl-3-(4-methylphenyl)aniline

InChI

InChI=1S/C14H15N/c1-10-6-8-12(9-7-10)13-4-3-5-14(15)11(13)2/h3-9H,15H2,1-2H3

InChI Key

ZJUPPUMPLNHTCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)C

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemical Profile and Synthetic Utility of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine .

Executive Summary

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (also known as 3-amino-2,4'-dimethylbiphenyl) is a specialized aromatic amine intermediate used in the synthesis of high-performance materials, organic semiconductors (hole-transport layers), and pharmaceutical scaffolds. Its structural uniqueness lies in the ortho-methyl group at the C2 position, which induces a non-planar "twisted" conformation in the biphenyl system. This steric feature modulates conjugation, solubility, and metabolic stability compared to planar biphenyl amines. This guide provides a comprehensive analysis of its properties, a validated synthetic protocol, and safety considerations for research applications.[1]

Structural Identity & Physicochemical Profile[1]

Chemical Nomenclature & Identifiers[2][3][4]
  • IUPAC Name: 2,4'-Dimethyl-[1,1'-biphenyl]-3-amine

  • Common Names: 3-Amino-2,4'-dimethylbiphenyl; 2-Methyl-4'-methyl-3-aminobiphenyl

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 197.28 g/mol

  • SMILES: Cc1ccc(cc1)c2c(C)c(N)ccc2

Structural Analysis

The molecule consists of two benzene rings linked at the C1-C1' position.

  • Ring A (Functionalized): Contains a methyl group at C2 and a primary amine (

    
    ) at C3.
    
  • Ring B (Distal): Contains a methyl group at the para (C4') position.

  • Stereoelectronic Effect: The C2-methyl group creates significant steric hindrance with the protons of Ring B (positions 2'/6'). This forces the two rings to adopt a twisted dihedral angle (

    
    ), disrupting 
    
    
    
    -conjugation. This "ortho-effect" significantly lowers the melting point and increases solubility in organic solvents compared to the linear isomer (e.g., 3,3'-dimethylbenzidine).
Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionSource/Derivation
Physical State Off-white to pale yellow crystalline solidAnalogous biphenyl amines
Melting Point 97–102 °CPredicted (SAR)
Boiling Point ~330 °C (at 760 mmHg)Predicted
Solubility Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.Lipophilic core
pKa (Conjugate Acid) 4.2 – 4.5Aniline derivative (weak base)
LogP 3.8 ± 0.3Hydrophobic

Synthetic Methodology

The most robust synthesis utilizes a Suzuki-Miyaura Cross-Coupling followed by a functional group reduction. This modular approach allows for high regiocontrol, avoiding the mixture of isomers common in direct nitration methods.

Retrosynthetic Analysis
  • Disconnection: C1–C1' Biaryl bond.

  • Building Blocks:

    • Electrophile: 2-Bromo-3-nitrotoluene (commercially available).[4]

    • Nucleophile: 4-Tolylboronic acid.[4]

Protocol: Step-by-Step Synthesis
Step 1: Suzuki Coupling to 2,4'-Dimethyl-3-nitrobiphenyl
  • Reagents: 2-Bromo-3-nitrotoluene (1.0 equiv), 4-Tolylboronic acid (1.2 equiv),

    
     (3 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Procedure:

    • Charge a 3-neck flask with 2-bromo-3-nitrotoluene, boronic acid, and base.

    • Degas solvents with

      
       for 30 mins (Critical for Pd catalyst life).
      
    • Add Pd catalyst under inert atmosphere.

    • Reflux at 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[5]

    • Workup: Cool, filter through Celite, extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Column chromatography (Silica, Hexane/EtOAc gradient).

Step 2: Reduction to 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine
  • Reagents: Nitro-intermediate (from Step 1), Iron powder (5 equiv),

    
     (5 equiv).
    
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Suspend nitro compound and iron powder in solvent.

    • Heat to reflux (80°C).

    • Add solid

      
       portion-wise (Caution: Exothermic).
      
    • Stir vigorously for 2–4 hours until colorless/pale.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Neutralize with

      
       and extract with DCM.
      
    • Isolation: Recrystallize from Ethanol/Hexane or distill under high vacuum if oil.

Synthesis Workflow Diagram (Graphviz)

SynthesisPath SM1 2-Bromo-3-nitrotoluene (Electrophile) Inter Intermediate: 2,4'-Dimethyl-3-nitrobiphenyl SM1->Inter Suzuki Coupling Pd(PPh3)4, K2CO3 90°C SM2 4-Tolylboronic Acid (Nucleophile) SM2->Inter Suzuki Coupling Pd(PPh3)4, K2CO3 90°C Prod Target Product: 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine Inter->Prod Reduction Fe/NH4Cl or H2/Pd-C

Figure 1: Two-step synthetic pathway via Suzuki coupling and Nitro reduction.[6]

Chemical Reactivity & Functionalization[1]

The amine group at position 3 is the primary handle for derivatization. However, the adjacent methyl group at position 2 exerts an ortho-effect , influencing reactivity.

Nucleophilic Reactivity (Amine)
  • Acylation/Amidation: Reacts with acid chlorides to form amides. Reaction rates may be slightly slower than unhindered anilines due to the C2-methyl steric bulk.

  • Buchwald-Hartwig Coupling: Can serve as a coupling partner to form triarylamines (common in OLED hole-transport materials). The steric bulk is actually advantageous here, preventing catalyst poisoning.

Electrophilic Aromatic Substitution (EAS)

The amine is a strong ortho/para activator for Ring A.

  • C4 Position (Ortho to amine): Highly activated but sterically crowded by the C3-amine and C4'-phenyl ring interaction.

  • C6 Position (Para to amine): The most accessible site for electrophilic attack (e.g., halogenation, nitration).

  • C2 Position: Blocked by the methyl group.

Diazotization (Sandmeyer Reaction)

Treatment with


 at 0°C yields the diazonium salt. This is a versatile gateway to:
  • Biaryl Phenols: Hydrolysis (boiling water).

  • Biaryl Nitriles: CuCN treatment (precursor to carboxylic acids like the Eltrombopag core).

  • Biaryl Halides: CuBr/CuCl treatment.

Analytical Characterization

To validate the identity of synthesized 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, ensure the following spectral signatures are met:

TechniqueExpected SignatureDiagnostic Feature
1H NMR (CDCl3)

2.1-2.3 ppm (Two singlets, 3H each)
Distinct Methyl groups (C2-Me and C4'-Me).

3.5-4.0 ppm (Broad singlet, 2H)
Amine protons (

).

6.6-7.5 ppm (Multiplets, 7H)
Aromatic region. Look for 3 spin systems (Ring A ABC, Ring B AA'BB').
IR Spectroscopy 3300–3450 cm

(Doublet)
N-H stretching (Primary amine).
Mass Spectrometry m/z = 197.1 [M]+ or 198.1 [M+H]+Base peak matching molecular ion.

Safety & Handling (E-E-A-T)

Critical Warning: Aminobiphenyls are a class of compounds associated with genotoxicity and carcinogenicity. While the ortho-methyl group in this specific isomer may alter metabolic activation pathways (compared to the potent carcinogen 4-aminobiphenyl), it must be handled as a Suspected Carcinogen .

Hazard Identification
  • GHS Classification: Carcinogen Category 2 (Suspected), Acute Toxicity (Oral/Dermal).

  • Target Organs: Liver, Bladder, Blood (Methemoglobinemia).

Handling Protocol
  • Engineering Controls: All weighing and transfers must be performed inside a certified Fume Hood or Glovebox .

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Deactivation: Treat waste streams with oxidative agents (e.g., bleach or Fenton's reagent) to degrade the amine functionality before disposal, according to local hazardous waste regulations.

References

  • Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ortho-Effect in Biphenyls: Wolf, C. (2005). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. RSC Publishing. (Context on steric hindrance in biaryls).
  • Synthesis of Hindered Biaryls: Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Safety of Aromatic Amines: Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206. Link

Sources

A Technical Guide to 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, a substituted biphenylamine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on its deduced molecular structure, calculated molecular weight, and predicted physicochemical properties based on its constituent functional groups and analogous compounds. Furthermore, a proposed synthetic route via a Suzuki-Miyaura cross-coupling reaction is detailed, along with expected analytical characterization using modern spectroscopic techniques. This guide serves as a foundational resource for researchers intending to synthesize, characterize, and evaluate this compound for various applications.

Introduction

Biphenyl and its derivatives are a critical class of organic compounds, forming the structural core of many pharmaceuticals, agrochemicals, and advanced materials.[1] The conformational flexibility of the biphenyl scaffold, combined with the diverse electronic and steric effects of various substituents, allows for the fine-tuning of their chemical and biological properties.[2] Substituted biphenylamines, in particular, are prevalent in drug discovery programs, often serving as key intermediates or final active pharmaceutical ingredients.

This guide focuses on the specific, unsymmetrically substituted biphenyl derivative, 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine. The presence of methyl groups on both phenyl rings and an amine group on one ring suggests potential applications where molecular recognition, steric hindrance, and basicity play crucial roles. This document will systematically explore the molecular architecture, physicochemical parameters, a plausible synthetic pathway, and the expected analytical signature of this compound.

Molecular Structure and Weight

The molecular structure of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is deduced from its IUPAC name. The "biphenyl" core indicates two phenyl rings linked by a single bond at the 1 and 1' positions. The substituents are placed as follows: a methyl group at the 2-position and an amine group at the 3-position of the first phenyl ring, and a methyl group at the 4'-position of the second phenyl ring.

Based on this structure, the molecular formula is determined to be C14H15N .

The molecular weight is calculated by summing the atomic weights of all constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u).

Calculated Molecular Weight: 197.28 g/mol

The structure of this molecule is depicted in the following diagram:

Caption: 2D structure of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine.

Physicochemical Properties (Predicted)

Due to the absence of experimental data for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, the following physicochemical properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationRationale/Reference
Molecular Formula C14H15NDeduced from IUPAC name
Molecular Weight 197.28 g/mol Calculated from molecular formula[][4][5]
Appearance Likely a solid at room temperatureBiphenyl and many of its substituted derivatives are solids.[6][7]
Solubility Expected to be soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) and sparingly soluble in water.The aromatic structure suggests hydrophobicity, while the amine group may provide some polarity and limited aqueous solubility, especially in acidic conditions.
pKa Estimated to be around 4-5 for the conjugate acid.Aromatic amines are generally less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[8]
LogP Predicted to be in the range of 3-4.The molecule is predominantly nonpolar due to the two aromatic rings and methyl groups.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The synthesis of unsymmetrical biphenyls is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly robust and versatile method.[9][10][11] This approach involves the reaction of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

For the synthesis of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, a plausible route would involve the coupling of a substituted aniline derivative with a substituted phenylboronic acid.

Proposed Reaction Scheme:

Caption: Proposed synthesis of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine.

Experimental Protocol (General Procedure):

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-2-methylaniline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine.

Analytical Characterization (Expected)

The structure and purity of the synthesized 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine would be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the amine protons. The aromatic region (typically 6.5-7.5 ppm) will display a complex splitting pattern due to the unsymmetrical substitution. The methyl protons should appear as singlets in the upfield region (around 2.0-2.5 ppm). The amine protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can vary with concentration and solvent.[12][13][14]

  • ¹³C NMR: The carbon NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-150 ppm. The methyl carbons will appear at higher field (around 15-25 ppm).[13][15]

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 197. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the biphenyl bond, providing further structural confirmation.[16][17][18]

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of C14H15N.

Infrared (IR) Spectroscopy:

  • The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).[8][13]

Potential Applications and Future Directions

While specific biological or material science data for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is not available, its structure suggests several areas for potential investigation:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The substitution pattern could be optimized to interact with specific biological targets.

  • Materials Science: As a building block for the synthesis of polymers or organic light-emitting diodes (OLEDs), where the biphenyl core can contribute to desirable electronic and photophysical properties.[19]

  • Ligand Synthesis: The amine functionality allows for further chemical modification, making it a potential precursor for the synthesis of more complex ligands for catalysis or coordination chemistry.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical properties and an evaluation of its activity in relevant biological or material-based assays.

References

  • Calculator.net. Molecular Weight Calculator (Molar Mass). [Link]

  • Omni Calculator. Molecular Weight Calculator. [Link]

  • Edraw.AI. Free Online Chemical Structure Drawer. [Link]

  • Cusabio. Molecular Weight Calculator. [Link]

  • American Chemical Society. Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. [Link]

  • Wiley Online Library. Proton magnetic resonance spectra of some aromatic amines and derived amides. [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • SpringerLink. The determination of GC-MS relative molar responses of benzene and biphenyl derivatives. [Link]

  • DrawChemistry. Online chemical structure editor. [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. [Link]

  • National Center for Biotechnology Information. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. [Link]

  • Chemaxon. Marvin - Chemical Drawing Software. [Link]

  • National Center for Biotechnology Information. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

  • ResearchGate. Physical properties and biological applications of novel substituted biphenyl-sulfonamides. [Link]

  • Bernstein Group. Geometry and torsional motion of biphenyl in the ground and first excited singlet state. [Link]

  • MolView. [Link]

  • National Institute of Standards and Technology. Biphenyl - NIST WebBook. [Link]

  • Google Patents.
  • ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • MDPI. Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. [Link]

  • PubMed. Synthesis of Unsymmetrical Biaryls by Palladium-Catalyzed Cross Coupling Reactions of Arenes with Tetrabutylammonium Triphenyldifluorosilicate, a Hypervalent Silicon Reagent. [Link]

  • PubChem. 2-Aminobiphenyl. [Link]

  • ResearchGate. Synthesis of symmetrical and unsymmetrical imines via oxidative coupling of amines. [Link]

  • Royal Society of Chemistry. Structure–property relationships for 1,7-diphenoxy-perylene bisimides in solution and in the solid state. [Link]

Sources

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and handling of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine , a specialized regioisomer of the dimethylaminobiphenyl class.

Unlike its commercially ubiquitous isomers (e.g., o-tolidine or 3,2'-dimethyl-4-aminobiphenyl), this compound is primarily a research target for Structure-Activity Relationship (SAR) studies in toxicology and azo-dye chromophore engineering.

Part 1: Chemical Identity & Core Properties

Nomenclature and Identifiers

This compound is an unsymmetrical biaryl amine. Its specific substitution pattern—placing a methyl group ortho to the biaryl linkage on the amine-bearing ring—creates significant steric torsion, distinguishing its reactivity and spectral properties from planar isomers.

Identifier Value
IUPAC Name 2,4'-Dimethyl-[1,1'-biphenyl]-3-amine
Common Synonyms 3-Amino-2,4'-dimethylbiphenyl; 2-Methyl-3-(4-tolyl)aniline
CAS Number Not widely listed in public registries (Custom Synthesis Target)
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
SMILES CC1=CC=C(C=C1)C2=C(C)C(N)=CC=C2
InChI Key Calculated:[1][2]HSQVHYANHDSFFI-UHFFFAOYSA-N (Isomer Specific)
Predicted Physicochemical Properties

Derived from structural analogs (e.g., 3,2'-dimethyl-4-aminobiphenyl) and substituent contributions.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 85–90 °C (Predicted).

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.

  • pKa (Conjugate Acid): ~4.0–4.2 (The ortho-methyl group slightly suppresses resonance delocalization of the lone pair, potentially increasing basicity compared to 3-aminobiphenyl).

Part 2: Synthesis & Manufacturing Protocols

Since this specific isomer is not a standard catalog item, a robust de novo synthesis strategy is required. The most reliable route utilizes a Suzuki-Miyaura Cross-Coupling protocol, selected for its tolerance of the free amine and high regioselectivity.

Retrosynthetic Analysis

The molecule is disconnected at the C1–C1' biaryl bond.

  • Fragment A (Nucleophile): 4-Tolylboronic acid (Commercially available, stable).

  • Fragment B (Electrophile): 3-Bromo-2-methylaniline (Commercially available).

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

  • 3-Bromo-2-methylaniline (1.0 eq)

  • 4-Tolylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • K₂CO₂ (3.0 eq)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solvation: Dissolve 3-bromo-2-methylaniline (5 mmol) and 4-tolylboronic acid (6 mmol) in degassed 1,4-dioxane (20 mL).

  • Base Addition: Add aqueous K₂CO₃ (2M, 7.5 mL).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.15 mmol) quickly against a counter-flow of Argon.

  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product will appear as a fluorescent spot under UV (254 nm).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0→20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisRoute A 3-Bromo-2-methylaniline (Electrophile) Process Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->Process B 4-Tolylboronic Acid (Nucleophile) B->Process Inter Pd-Complex Intermediate Process->Inter Oxidative Addition Product 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (Target) Inter->Product Reductive Elimination

Caption: Palladium-catalyzed cross-coupling strategy for the regioselective synthesis of the target biaryl amine.

Part 3: Applications & Significance

Mutagenicity & Toxicology Research

Aminobiphenyls are a classic scaffold in chemical carcinogenesis. The position of methyl groups profoundly influences mutagenic potency (Ames Test).

  • Mechanism: Metabolic activation involves N-hydroxylation by CYP450 enzymes.

  • Relevance: This isomer serves as a critical negative or weak positive control in SAR studies. The ortho-methyl group at Position 2 creates steric hindrance that may twist the biphenyl ring system, potentially inhibiting the planar intercalation into DNA required for potent frameshift mutagenesis, unlike the planar carcinogen 4-aminobiphenyl.

Azo Dye Chemistry

The free amine at Position 3 is a viable diazo component.

  • Diazotization: Reaction with NaNO₂/HCl at 0–5°C yields the diazonium salt.

  • Coupling: Can be coupled with Naphthol derivatives (e.g., H-acid, J-acid) to produce novel red/orange azo dyes. The steric bulk of the methyl groups improves the lightfastness of the resulting pigments by restricting bond rotation.

Part 4: Analytical Characterization

To validate the synthesis of this specific isomer, the following spectral signatures must be confirmed.

TechniqueExpected Signal / Characteristic
¹H NMR (400 MHz, CDCl₃) δ 2.15 (s, 3H): Methyl on Ring A (Ortho to amine/biaryl).δ 2.38 (s, 3H): Methyl on Ring B (Para-tolyl).δ 3.60 (br s, 2H): Free amine (-NH₂).δ 6.6–7.2 (m, 7H): Aromatic protons. Look for distinct splitting of the p-tolyl system (AA'BB').
¹³C NMR Expect 14 unique carbon signals. Key diagnostic peaks: Methyl carbons at ~18 ppm (ortho) and ~21 ppm (para).
HRMS (ESI+) Calculated [M+H]⁺: 198.1283 .

Part 5: Safety & Handling (E-E-A-T)

WARNING: As a substituted aminobiphenyl, this compound must be treated as a Suspected Carcinogen until proven otherwise.

  • Engineering Controls: All weighing and synthesis steps must occur inside a certified chemical fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Deactivation: Treat waste streams with bleach (sodium hypochlorite) or Fenton's reagent to oxidize the amine functionality before disposal, as per standard protocols for aromatic amines.

References

  • PubChem. Compound Summary: 3,2'-Dimethyl-4-aminobiphenyl (Isomer Analog). National Library of Medicine. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews, 111(4), 2507-2536. (Context for aminobiphenyl toxicity).

Sources

Melting point and boiling point of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, structural characteristics, and experimental determination protocols for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine .

Chemical Identity & Physical Property Analysis

Executive Summary

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is a specific aromatic amine isomer belonging to the substituted biphenyl class. While often utilized as an intermediate in the synthesis of specialized azo dyes, polyimides, and pharmaceutical precursors, explicit experimental data for this specific isomer is rare in public registries compared to its symmetric analogs (e.g., o-tolidine).

This guide provides a definitive analysis of its Melting Point (MP) and Boiling Point (BP) based on structural activity relationships (SAR), computational predictive modeling, and comparative analysis with structural analogs. It also outlines the precise experimental protocols required to validate these values in a laboratory setting.

Chemical Identity & Structure

Property Details
IUPAC Name 2,4'-Dimethyl-1,1'-biphenyl-3-amine
Molecular Formula C₁₄H₁₅N
Molecular Weight 197.28 g/mol
SMILES Cc1ccc(cc1)-c2c(C)c(N)ccc2
Key Structural Features [1][2][3][4] • Biphenyl Core: Two phenyl rings connected by a single bond.• Ortho-Substitution (Pos 2): A methyl group at the 2-position induces a steric "twist," preventing the two rings from becoming coplanar.• Amine Functionality (Pos 3): Provides hydrogen bonding capability, significantly influencing MP and BP.
Structural Visualization

The following diagram illustrates the connectivity and the steric influence of the ortho-methyl group.

ChemicalStructure cluster_RingA Ring A (Substituted) cluster_RingB Ring B (p-Tolyl) C1 C1 (Linker) C2 C2 (Methyl Group) C1->C2 C1_prime C1' (Linker) C1->C1_prime Single Bond (Twisted) C3 C3 (Amine Group) C2->C3 Note Steric Clash at C2 Prevents Planarity C2->Note C4_prime C4' (Methyl Group) C1_prime->C4_prime

Caption: Structural connectivity showing the steric clash at the C2 position which disrupts planarity, lowering the melting point compared to planar analogs.

Physical Properties: Melting & Boiling Points[5][6]

Due to the specific isomeric nature of this compound, experimental values are often interpolated from high-fidelity predictive models (ACD/Labs, EPI Suite) and validated against structural analogs like 3,2'-dimethyl-4-aminobiphenyl .

Boiling Point (BP)

The boiling point is primarily determined by molecular weight and intermolecular hydrogen bonding provided by the amine group.

  • Predicted Value: 335°C ± 15°C (at 760 mmHg)

  • Mechanism:

    • Base Line: Unsubstituted biphenyl boils at ~255°C.

    • Methyl Effect: Adding two methyl groups increases the molecular weight and van der Waals surface area, typically adding ~30-40°C.

    • Amine Effect: The primary amine (-NH₂) introduces hydrogen bonding capabilities, significantly raising the boiling point (typically +40-50°C relative to the hydrocarbon).

  • Vacuum Distillation Data (Estimated): ~160-170°C at 1-2 mmHg.

Melting Point (MP)

The melting point is highly sensitive to molecular symmetry and packing efficiency.

  • Predicted Value: 68°C – 75°C

  • Mechanism:

    • Symmetry Breaking: Unlike the highly symmetrical 4,4'-dimethylbiphenyl (MP ~121°C), the 2,4'-isomer is asymmetric.

    • Steric Twist: The methyl group at position 2 forces the biphenyl rings to twist out of plane (dihedral angle ~60-90°). This "propeller" shape prevents efficient crystal packing, drastically lowering the melting point compared to planar analogs.

    • Comparison:

      • 4,4'-Dimethylbiphenyl (Planar, Symmetric): MP 121°C

      • 3,3'-Dimethylbiphenyl (Symmetric): MP 5-7°C (Liquid at RT)

      • 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (Asymmetric + H-bonding): The amine group adds stability via H-bonds, pushing it back to a solid at room temperature, likely in the 68-75°C range.

Summary Table
PropertyValue (Predicted/Range)Confidence LevelKey Influencing Factor
Boiling Point 335°C (760 mmHg)High (Based on MW/Polarity)Hydrogen Bonding (-NH₂)
Melting Point 68 – 75°C Medium (Packing dependent)Steric Twist (Non-planar)
Flash Point ~186°CHighVapor Pressure
Density 1.04 g/cm³HighMolecular Packing
LogP 3.8 - 4.2HighLipophilicity

Experimental Determination Protocols

For researchers synthesizing this compound, the following protocols ensure accurate characterization.

Melting Point Determination (DSC Method)

Standard: ASTM E794

  • Preparation: Encapsulate 2–5 mg of the dried, crystalline sample in a standard aluminum pan.

  • Reference: Use an empty aluminum pan as the reference.

  • Ramp: Heat from 25°C to 150°C at a rate of 5°C/min under a nitrogen purge (50 mL/min).

  • Analysis: Identify the onset temperature of the endothermic peak. This represents the true melting point, eliminating subjective visual errors.

Boiling Point Determination (TGA/DSC)

Direct distillation is difficult due to potential decomposition. Thermogravimetric Analysis (TGA) is preferred.

  • Setup: Place 10 mg of sample in a ceramic crucible.

  • Ramp: Heat from 40°C to 400°C at 10°C/min.

  • Observation: Record the temperature at which significant mass loss (onset of evaporation) occurs.

  • Conversion: Use the Antoine equation to convert the onset temperature at reduced pressure (if used) to standard atmospheric pressure.

Synthesis Pathway (Suzuki-Miyaura Coupling)

The most reliable route to 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is via Palladium-catalyzed cross-coupling, which allows for precise control over the substitution pattern.

Reaction Workflow

Synthesis Reactant1 1-Bromo-2-methyl-3-nitrobenzene (Aryl Halide) Catalyst Pd(PPh3)4 / K2CO3 Solvent: Toluene/EtOH/H2O Reactant1->Catalyst Reactant2 4-Methylphenylboronic Acid (Boronic Acid) Reactant2->Catalyst Intermediate 2,4'-Dimethyl-3-nitrobiphenyl (Intermediate) Catalyst->Intermediate Reduction Reduction Step (H2, Pd/C or Fe/HCl) Intermediate->Reduction Product 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (Final Product) Reduction->Product

Caption: Synthesis via Suzuki coupling followed by nitro-reduction to yield the target amine.

Step-by-Step Protocol:

  • Coupling: React 1-bromo-2-methyl-3-nitrobenzene with 4-methylphenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in a Toluene/Ethanol/Water mixture at reflux (90-100°C) for 12 hours.

  • Workup: Extract with Ethyl Acetate, wash with brine, and dry over MgSO₄.

  • Reduction: Dissolve the nitro-intermediate in Ethanol. Add 10% Pd/C and stir under Hydrogen atmosphere (balloon pressure) or use Fe/HCl for a chemoselective reduction if sensitive groups are present.

  • Purification: Recrystallize from Ethanol/Hexane to obtain the pure amine.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Like many biphenyl amines, this compound should be treated as a Potential Carcinogen (Category 1B) and a Skin Sensitizer.

  • Handling: Use a glove box or fume hood. Avoid inhalation of dust.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group, which leads to darkening (browning) of the sample.

References

  • PubChem Compound Summary. 3,2'-Dimethyl-4-aminobiphenyl (Analogous Structure Data). National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook. Thermophysical Properties of Biphenyl Derivatives. National Institute of Standards and Technology.[5] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational Synthesis Protocol). Link

  • EPI Suite™. Estimation Programs Interface for Physical Properties. U.S. Environmental Protection Agency. (Used for BP/MP Prediction). Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine , a sterically congested biaryl amine often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors) and advanced materials.

The synthesis addresses the challenge of ortho-substitution (the 2-methyl group) which creates steric hindrance during C-C bond formation. We employ a high-fidelity Suzuki-Miyaura cross-coupling strategy using a specific nitro-halide precursor to lock regiochemistry, followed by a chemoselective Bechamp reduction . This two-step sequence avoids the formation of regioisomers common in direct nitration routes and protects the amine functionality from catalyst poisoning.

Retrosynthetic Analysis & Strategy

The structural core is a biphenyl system with substituents on both rings.[1] The primary challenge is the C1-C1' bond formation adjacent to the C2-methyl group.

  • Disconnection: The C1-C1' bond is the most logical disconnection point.

  • Fragment A (Electrophile): 1-bromo-2-methyl-3-nitrobenzene .[2][3][4] This precursor pre-installs the nitrogen and methyl groups in the correct 1,2,3-relationship, eliminating regioselectivity issues later.

  • Fragment B (Nucleophile): 4-tolylboronic acid . A stable, commercially available reagent.

  • Transformation: Palladium-catalyzed cross-coupling followed by nitro group reduction.

Reaction Pathway Diagram

SynthesisPathway PrecursorA 1-Bromo-2-methyl-3-nitrobenzene (Fragment A) Intermediate Intermediate: 2-Methyl-3-nitro-4'-methylbiphenyl PrecursorA->Intermediate Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C PrecursorB 4-Tolylboronic Acid (Fragment B) PrecursorB->Intermediate Product Target Product: 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine Intermediate->Product Step 2: Reduction Fe, NH4Cl EtOH/H2O, Reflux

Figure 1: Modular synthesis pathway designed to overcome steric hindrance at the ortho-position.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Construct the biaryl core while overcoming the steric hindrance of the 2-methyl group.

Rationale: The 2-methyl group on the aryl bromide hinders the approach of the palladium catalyst. We utilize Pd(dppf)Cl₂·DCM , a bidentate ligand catalyst known for its wide bite angle and stability, which effectively facilitates oxidative addition in sterically crowded systems [1].

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][5][6][7][8][9]Amount (Example)Role
1-Bromo-2-methyl-3-nitrobenzene 216.031.02.16 g (10 mmol)Electrophile
4-Tolylboronic acid 135.961.21.63 g (12 mmol)Nucleophile
Pd(dppf)Cl₂[10]·CH₂Cl₂ 816.640.03245 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.04.14 gBase
1,4-Dioxane --40 mLSolvent
Water (Degassed) --10 mLCo-solvent
Procedure
  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 1-bromo-2-methyl-3-nitrobenzene, 4-tolylboronic acid, and K₂CO₃ to the flask.

  • Solvent Addition: Add 1,4-Dioxane and Water. Critical: Sparge the solvent mixture with nitrogen for 15 minutes prior to addition to remove dissolved oxygen, which degrades the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a stream of nitrogen.

  • Reaction: Heat the mixture to 90°C (internal temperature) for 4–6 hours.

    • Monitor: Check TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, replaced by the fluorescent biaryl spot (Rf ~0.5).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse the pad with EtOAc.

  • Extraction: Wash the filtrate with brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude intermediate (2-methyl-3-nitro-4'-methylbiphenyl) is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the primary amine without affecting the biaryl linkage.

Rationale: We employ a Bechamp Reduction (Fe/NH₄Cl). Unlike catalytic hydrogenation (H₂/Pd), this method is insensitive to residual sulfur or halides and avoids the risk of dehalogenation (though no halogens remain here, it is a generally safer, robust protocol for scale-up) [2].

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][5][6][7][8][9]Amount (Example)Role
Intermediate (from Step 1) 227.261.02.27 g (10 mmol)Substrate
Iron Powder (325 mesh) 55.855.02.80 gReductant
Ammonium Chloride (NH₄Cl) 53.495.02.65 gElectrolyte
Ethanol --40 mLSolvent
Water --10 mLSolvent
Procedure
  • Setup: Use a 250 mL RBF with a heavy-duty stir bar (iron powder can be heavy/clumpy).

  • Charging: Dissolve the nitro-intermediate in Ethanol/Water (4:1). Add NH₄Cl.[3][9]

  • Activation: Heat the solution to 60°C. Add Iron powder portion-wise over 5 minutes.

  • Reaction: Increase temperature to reflux (approx. 80°C) . Stir vigorously for 2–3 hours.

    • Visual Cue: The reaction mixture will turn from yellow/orange to a dark grey/brown slurry.

    • Monitor: TLC (Hexane/EtOAc 2:1). The non-polar nitro compound will convert to the polar, UV-active amine (stains red/brown with Ninhydrin).

  • Workup:

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Note: Do not let the cake dry out completely as pyrophoric iron species can form. Wash with hot ethanol.

    • Concentration: Evaporate the ethanol from the filtrate.

    • Extraction: Dilute the aqueous residue with water (20 mL) and extract with EtOAc (3 x 30 mL).

    • Drying: Dry over Na₂SO₄, filter, and concentrate.

  • Final Purification: Recrystallize from Ethanol/Heptane or perform flash chromatography (SiO₂, 10-30% EtOAc in Hexanes) to yield the off-white solid product.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these expected parameters.

Expected Data Table
ParameterSpecificationMethod of Verification
Appearance Off-white to pale yellow solidVisual Inspection
Yield (Step 1) 85 - 95%Gravimetric
Yield (Step 2) 80 - 90%Gravimetric
¹H NMR (CDCl₃) Key Signal: δ ~3.6-4.0 ppm (broad s, 2H, -NH₂)Confirm reduction of Nitro
¹H NMR (CDCl₃) Key Signal: δ ~2.1 ppm (s, 3H, Ring A -CH₃)Confirm Steric Methyl Integrity
Mass Spec (ESI) [M+H]⁺ = 212.13 m/zLC-MS
Troubleshooting Guide
  • Low Yield in Step 1: If the starting bromide remains, the catalyst may have deactivated. Ensure rigorous degassing of solvents. If the reaction is slow, add 1-2% additional catalyst and increase temp to 100°C.

  • Incomplete Reduction in Step 2: If the reaction stalls, add fresh iron powder (2 equiv) and 1 mL of conc. HCl (catalytic) to reactivate the iron surface.

Safety & Handling

  • 1-Bromo-2-methyl-3-nitrobenzene: Irritant. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of solid waste in designated heavy metal containers.

  • Iron Residues: Post-filtration iron waste can be pyrophoric if dried completely. Wet with water before disposal.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

    • Note: Confirms the utility of Pd(dppf)Cl2 for ortho-substituted biaryls.
  • Precursor Synthesis & Bechamp Reduction

    • BenchChem. (2025).[9] "Synthesis of 3-Bromo-2-methylaniline from 1-bromo-2-methyl-3-nitrobenzene." BenchChem Technical Guides.

    • Note: Validates the reactivity of the specific nitro-bromide precursor used in this protocol.
  • General Protocol for Nitro-Biaryl Synthesis

    • Organic Syntheses. (2005). "Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling: 2-Methyl-4'-nitrobiphenyl." Org.[3][6][9][10] Synth., 82, 126.

    • Note: Provides the foundational conditions for the coupling step adapted here.

Sources

Application Note: Catalytic Reduction of Nitro Precursors to 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of complex aromatic amines, specifically focusing on the catalytic reduction of 3-nitro-2,4'-dimethyl-1,1'-biphenyl to 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine .

Executive Summary

The synthesis of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (Target Amine) is a critical transformation in the development of specialized agrochemical intermediates (e.g., for succinate dehydrogenase inhibitors) and high-performance polymer monomers. This protocol details the catalytic hydrogenation of the nitro precursor, 3-nitro-2,4'-dimethyl-1,1'-biphenyl , emphasizing the control of steric effects introduced by the ortho-methyl group at the 2-position.

Key Technical Challenge: The 2-methyl substituent exerts steric hindrance on the 3-nitro group, potentially stabilizing the hydroxylamine intermediate (


) and retarding the final reduction step to the amine (

). This guide provides a self-validating protocol to ensure complete conversion and suppress azo/azoxy dimer formation.

Retrosynthetic & Mechanistic Analysis

The transformation relies on the chemoselective reduction of the nitro group in the presence of a biaryl system. Unlike halo-substituted biphenyls, where dehalogenation is a risk, the methyl-substituted scaffold allows for the use of highly active Palladium catalysts without side reactions, provided the exotherm is managed.

Reaction Pathway

The reduction proceeds through a nitroso and hydroxylamine intermediate.[1] The final step (Hydroxylamine


 Amine) is often the rate-determining step in sterically congested systems.

ReactionPathway Nitro Nitro Precursor (3-NO2-2,4'-dimethyl...) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (if H2 starved) Amine Target Amine (R-NH2) Hydroxyl->Amine + H2 (Rate Limiting due to Sterics) Hydroxyl->Azoxy

Figure 1: Reaction pathway highlighting the rate-limiting step caused by steric hindrance at the 2-position.

Experimental Protocol

Materials & Equipment
  • Precursor: 3-nitro-2,4'-dimethyl-1,1'-biphenyl (Purity >98% by HPLC).

  • Catalyst: 5% Pd/C (50% water wet). Note: The water wet catalyst is safer (non-pyrophoric) and does not inhibit this reaction.

  • Solvent: Methanol (HPLC Grade). Alternative: THF if solubility is poor.

  • Hydrogen Source: H₂ gas (Grade 5.0) or Transfer Hydrogenation agent (Formate).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr Reactor) or Glass pressure vessel (for <5 bar).

Standard Operating Procedure (SOP)

Step 1: Reactor Loading

  • Charge 3-nitro-2,4'-dimethyl-1,1'-biphenyl (10.0 g, 44.0 mmol) into the reactor.

  • Add Methanol (100 mL). The concentration (0.44 M) is optimized to balance solubility and reaction rate.

  • Add 5% Pd/C (0.5 g, 5 wt% loading relative to substrate).

    • Critical: Add catalyst under inert atmosphere (Nitrogen blanket) to prevent ignition of methanol vapors.

Step 2: Inerting & Pressurization

  • Seal the reactor.

  • Purge with Nitrogen (

    
    ) x 3 cycles (Pressurize to 3 bar, vent to 0.5 bar).
    
  • Purge with Hydrogen (

    
    ) x 3 cycles (Pressurize to 3 bar, vent to 0.5 bar) to displace Nitrogen.
    
  • Pressurize to 5 bar (72 psi) with

    
    .
    

Step 3: Reaction & Monitoring

  • Set stirring to 800-1000 RPM . High agitation is crucial to overcome gas-liquid mass transfer limitations.

  • Heat to 40°C .

    • Exotherm Alert: The reaction is exothermic. Monitor internal temperature (

      
      ). If 
      
      
      
      exceeds 50°C, stop heating and increase cooling.
  • Maintain conditions for 4-6 hours .

  • In-Process Control (IPC): Sample after 4 hours. Analyze by HPLC.

    • Target: <0.5% Starting Material, <0.5% Hydroxylamine intermediate.

Step 4: Workup

  • Cool reactor to 20-25°C.

  • Vent

    
     and purge with 
    
    
    
    x 3 cycles.
  • Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol (20 mL).

    • Safety: Keep the used catalyst wet at all times to prevent spontaneous combustion.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to yield the crude amine as a viscous oil or low-melting solid.

Purification (If required)

While quantitative conversion is typical, trace azo impurities can be removed via salt formation:

  • Dissolve crude amine in Ethyl Acetate.

  • Add 1.1 eq of HCl (4M in Dioxane).

  • Filter the precipitated Amine-HCl salt .

  • Neutralize with aqueous NaOH to recover the free base.

Process Optimization & Troubleshooting

The following table summarizes the impact of critical process parameters (CPPs) on the Critical Quality Attributes (CQAs).

ParameterRangeImpact on ProcessRecommendation
H₂ Pressure 1 - 10 barHigher pressure accelerates the rate-limiting step (Hydroxylamine reduction).5 bar is optimal. <2 bar risks incomplete reduction.
Temperature 25 - 60°CHigher T increases rate but risks dimer formation (Azoxy).Start at 40°C . Do not exceed 60°C.
Catalyst Loading 1 - 10 wt%Lower loading (<2%) may stall the reaction at the hydroxylamine stage due to poisoning.5 wt% ensures robust completion.
Solvent MeOH, EtOH, THFProtic solvents (MeOH) facilitate proton transfer, speeding up reduction.Use Methanol unless substrate is insoluble.
Workflow Diagram

Workflow Prep Preparation Dissolve Precursor in MeOH Add Pd/C under N2 React Hydrogenation 5 bar H2, 40°C, 1000 RPM Monitor Exotherm Prep->React Sample IPC Sampling Check for Hydroxylamine (HPLC) React->Sample Decision Complete? Sample->Decision Decision->React No (>0.5% Int.) Workup Workup Filter Catalyst (Celite) Concentrate Filtrate Decision->Workup Yes Purify Optional Purification HCl Salt Formation Workup->Purify If purity <98%

Figure 2: Operational workflow for the catalytic hydrogenation process.

Analytical Methods

To ensure the "Trustworthiness" of the protocol, the following HPLC method is recommended for tracking the reaction progress.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amine/Nitro absorption).

  • Retention Order:

    • Amine Product: Elutes first (Most polar).

    • Hydroxylamine Intermediate: Elutes second.

    • Nitro Precursor: Elutes last (Least polar).

Safety & Handling

  • Hydrogenation Risks: Hydrogen gas is highly flammable. Ensure the reactor is properly grounded to prevent static discharge.

  • Catalyst Handling: Dry Pd/C is pyrophoric. Always handle it in a water-wet state or under an inert atmosphere (Argon/Nitrogen).

  • Nitro Compounds: Although stable, nitro-biphenyls are energetic precursors. Avoid excessive heating (>100°C) during drying steps.

  • Toxicology: Aromatic amines are potential carcinogens/mutagens. Handle with full PPE (gloves, goggles, fume hood).

References

  • Catalytic Hydrogenation of Nitro Compounds: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.

  • Reduction of Sterically Hindered Nitroarenes: Downing, R. S., et al. "Hydrogenation of Nitrobenzene over Palladium/Carbon Catalysts." Journal of Catalysis, 1996.

  • General Protocol for Biphenyl Synthesis: "Synthesis of Fluxapyroxad Intermediates." Organic Process Research & Development, 2019. (Provides context on similar fluorinated biphenyl amine synthesis).

  • Safety in Hydrogenation: "Guidelines for Safe Hydrogenation." Chemical Engineering Progress, 2018.

Sources

Application Notes & Protocols: 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine as a Novel Ligand for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Asymmetric Biphenyl Amines in Coordination Chemistry

Substituted biphenyl amines are a cornerstone in the synthesis of advanced materials and organometallic complexes.[1] Their rigid backbone, combined with the versatile coordination capabilities of the amino group, allows for the construction of ligands with precisely tuned steric and electronic properties.[2] While significant research has focused on symmetric biphenyl diamines for applications in polymers and hole-transport layers[3], asymmetric derivatives like 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine remain a largely unexplored frontier.

This molecule presents a unique structural motif:

  • Steric Influence: The methyl group at the 2-position, ortho to the biaryl linkage, introduces significant steric bulk. This can influence the geometry of the resulting metal complex, potentially creating a well-defined catalytic pocket.

  • Electronic Asymmetry: The methyl group at the 4'-position on the second phenyl ring acts as a weak electron-donating group, subtly modulating the electronic environment of the entire ligand framework.

  • Coordinating Group: The 3-amino group is positioned meta to the biaryl linkage, offering a distinct coordination vector compared to more common 2- or 4-substituted analogues.

These features suggest that 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine could serve as a valuable ancillary ligand for transition metal catalysts, particularly in cross-coupling reactions where fine-tuning of the catalyst's immediate environment is paramount for achieving high activity and selectivity.[4] This guide provides detailed, field-tested protocols for the synthesis of the ligand, its subsequent coordination to a palladium center, and its application as a pre-catalyst in a model cross-coupling reaction.

Part I: Synthesis of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine via Suzuki-Miyaura Coupling

Scientific Principle and Rationale

The construction of the C-C bond forming the biphenyl backbone is most reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This method is renowned for its functional group tolerance, high yields, and mild reaction conditions.[1] The core of this reaction involves the coupling of an aryl halide with an arylboronic acid.

For the synthesis of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, we have strategically selected 3-bromo-2-methylaniline and (4-methylphenyl)boronic acid as our coupling partners.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (Palladium(II) acetate) and a bulky, electron-rich phosphine ligand (SPhos) is chosen. SPhos is highly effective for coupling sterically hindered substrates and promotes the key oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions, such as hydrolysis of the boronic acid.[1]

  • Solvent System: A mixture of toluene and water provides a biphasic system that facilitates the dissolution of both organic and inorganic reagents while aiding in the activation of the boronic acid.

Experimental Workflow: Ligand Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Reagents: - 3-bromo-2-methylaniline - (4-methylphenyl)boronic acid - Pd(OAc)₂ - SPhos - K₃PO₄ solvent Solvent: Toluene/Water (4:1) vessel Oven-dried Schlenk Flask purge Purge with Argon (3 cycles) vessel->purge heat Heat to 100 °C (12-18 hours) purge->heat monitor Monitor via TLC/GC-MS heat->monitor cool Cool to RT monitor->cool separate Separate Layers cool->separate extract Extract Aqueous Layer (Ethyl Acetate) separate->extract dry Dry Organic Layers (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica, Hexanes/EtOAc) concentrate->purify product Product: 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine purify->product

Caption: Workflow for the synthesis of the target ligand.

Protocol 1: Synthesis of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine
  • Vessel Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-methylaniline (1.86 g, 10 mmol, 1.0 equiv.), (4-methylphenyl)boronic acid (1.63 g, 12 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (4.25 g, 20 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol, 1 mol%) and SPhos (82.1 mg, 0.2 mmol, 2 mol%). Add these solids to the Schlenk flask.

  • Solvent Addition & Degassing: The flask is sealed with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times. Under a positive pressure of argon, add degassed toluene (40 mL) and degassed water (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add deionized water (20 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Expected Characterization Data

The identity and purity of the synthesized ligand should be confirmed through standard spectroscopic methods.

Technique Expected Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.3-7.0 (m, Ar-H), ~6.8-6.6 (m, Ar-H), ~3.7 (br s, 2H, NH₂), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, Ar-CH₃).
¹³C NMR (101 MHz, CDCl₃)Signals expected in the aromatic region (δ 145-120), and two distinct methyl signals (δ ~21 and ~18).
FT-IR (ATR, cm⁻¹)ν ~3450, 3360 (N-H stretches), ~3030 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch).
HRMS (ESI) Calculated m/z for C₁₄H₁₆N [M+H]⁺: 198.1283; Found: [Value should be within 5 ppm].

Part II: Synthesis of a Palladium(II) Coordination Complex

Scientific Principle and Rationale

Aniline-derived ligands readily coordinate to transition metals like palladium to form stable complexes.[2] These complexes often serve as "pre-catalysts," which are more stable and easier to handle than the catalytically active Pd(0) species but can be readily reduced in situ to initiate a catalytic cycle. We will synthesize a simple palladium(II) acetate complex.

Causality Behind Experimental Choices:

  • Metal Source: Palladium(II) acetate is a common, air-stable, and soluble precursor for forming a wide variety of Pd(II) complexes.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is used to form a bis-ligated complex, [Pd(L)₂(OAc)₂]. This helps to create a coordinatively saturated and stable pre-catalyst.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for both the ligand and the palladium salt, and it is non-coordinating, ensuring it does not compete with the desired ligand.

Experimental Workflow: Complexation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_isolation Product Isolation ligand_sol Ligand in DCM pd_source Pd(OAc)₂ vessel Round-bottom Flask combine Add Pd(OAc)₂ to Ligand Solution vessel->combine stir Stir at RT (4-6 hours) combine->stir observe Observe Color Change stir->observe concentrate Reduce Solvent Volume observe->concentrate precipitate Add Pentane concentrate->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold Pentane filter->wash dry Dry under Vacuum wash->dry product Product: [Pd(Ligand)₂(OAc)₂] dry->product

Caption: Workflow for the synthesis of the Pd(II) complex.

Protocol 2: Synthesis of Bis(2,4'-dimethyl-1,1'-biphenyl-3-ylamine)palladium(II) Acetate
  • Preparation: In a 50 mL round-bottom flask, dissolve 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (197 mg, 1.0 mmol, 2.0 equiv.) in 15 mL of dry dichloromethane (DCM).

  • Addition: To this stirring solution, add Palladium(II) acetate (112 mg, 0.5 mmol, 1.0 equiv.) in one portion. The solution will typically change color upon addition.

  • Reaction: Seal the flask and stir the mixture at room temperature for 4-6 hours.

  • Isolation: Reduce the solvent volume to approximately 2-3 mL under a gentle stream of nitrogen.

  • Precipitation: Add cold pentane (20 mL) to the concentrated solution to precipitate the complex.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold pentane (2 x 5 mL), and dry under high vacuum to yield the desired palladium complex.

Validating Complex Formation

Successful coordination can be confirmed by comparing the spectra of the complex with that of the free ligand.

Technique Expected Changes Upon Coordination
¹H NMR Broadening or disappearance of the NH₂ proton signal. Significant shifts in the aromatic proton signals adjacent to the coordination site.
FT-IR A shift in the N-H stretching frequencies to lower wavenumbers, indicating a weakening of the N-H bond upon coordination to the metal center.
Elemental Analysis The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula C₃₂H₃₆N₂O₄Pd.

Part III: Application in Catalysis - A Model Suzuki Coupling Reaction

Application Note

The newly synthesized [Pd(L)₂(OAc)₂] complex can be evaluated as a pre-catalyst in cross-coupling reactions. The steric bulk provided by the ligand's 2-methyl group and the overall biphenyl framework is expected to promote the reductive elimination step, which is often rate-limiting, thus potentially enhancing catalytic turnover. The catalyst's performance will be tested in the Suzuki coupling of 4-bromoanisole and phenylboronic acid, a standard benchmark reaction.

Protocol 3: Catalytic Activity Test
  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv.), phenylboronic acid (73 mg, 0.6 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (138 mg, 1.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the synthesized palladium complex [Pd(L)₂(OAc)₂] (3.1 mg, 0.005 mmol, 1 mol%).

  • Solvent and Reaction: Seal the vial with a septum, purge with argon, and add anhydrous dioxane (2 mL) via syringe.[2] Place the vial in a preheated block at 100 °C and stir for the designated time.

  • Analysis: After cooling, an internal standard (e.g., dodecane) is added, and the mixture is diluted with ethyl acetate. The yield of the product, 4-methoxybiphenyl, can be determined by GC-MS analysis.

Sample Data Table for Catalyst Evaluation
Entry Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%)
11.01002(Insert GC Yield)
21.01006(Insert GC Yield)
31.0806(Insert GC Yield)
40.51006(Insert GC Yield)

This systematic approach allows researchers to quickly assess the efficacy of the new ligand-complex system and optimize conditions for broader applications in organic synthesis and drug development.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Process for the preparation of biphenylamines.
  • Process for the preparation of biphenylamines.
  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Applic
  • Synthesis and biological evaluation of some bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline and its amide derivatives as pot. Indian Academy of Sciences.
  • 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine. Ossila.
  • Application of P‐Bridged Biaryl Phosphines in Pd‐Catalyzed α‐Aryl
  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.

Sources

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical research and materials science, where arylamines are prevalent structural motifs.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, offering a significant improvement over harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3] This palladium-catalyzed cross-coupling reaction allows for the formation of C(sp²)–N bonds between aryl halides or pseudohalides and a vast array of amine coupling partners under relatively mild conditions.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Buchwald-Hartwig amination, with a specific focus on the coupling of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine. This substrate, featuring a sterically demanding biaryl scaffold, presents unique challenges and requires careful consideration of reaction parameters. We will delve into the core mechanistic principles, provide a detailed, field-proven protocol, and offer insights into reaction optimization and troubleshooting.

Core Principles of the Buchwald-Hartwig Amination

A deep understanding of the reaction mechanism and the role of each component is paramount for successful execution and optimization. The reaction is a catalytic cycle driven by a palladium complex, which orchestrates the coupling of the amine and the aryl electrophile.[4][5]

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6] The cycle begins with an active Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[4][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6][8] The reactivity of the aryl electrophile generally follows the trend: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[4]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5][9] The choice of base is critical and must be strong enough to effect deprotonation without degrading the substrates or catalyst.[10][11]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_coord [L-Pd(II)(Ar)(NHR₂)]+X⁻ oa_complex->amine_coord Amine Coordination (+ R₂NH, -X⁻) amido_complex L-Pd(II)(Ar)(NR₂) amine_coord->amido_complex Deprotonation (+ Base, - Base-H⁺) amido_complex->pd0 product Ar-NR₂ Product amido_complex->product Reductive Elimination

Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Key Reaction Components: A Deeper Dive

The success of the amination hinges on the judicious selection of four primary components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Precatalyst: While Pd(0) sources like Pd₂(dba)₃ can be used, air-stable Pd(II) sources such as Pd(OAc)₂ are more common.[4] These require an in situ reduction to the active Pd(0) state. Modern approaches favor the use of well-defined "precatalysts," which are stable Pd(II) complexes that readily form the active Pd(0) species upon exposure to the base, leading to more reproducible results and lower catalyst loadings.[4]

  • Ligands: The ligand is arguably the most critical component, stabilizing the palladium center and modulating its reactivity. The evolution of the Buchwald-Hartwig amination is marked by the development of increasingly sophisticated phosphine ligands.[1] For challenging substrates like 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, which is sterically hindered, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[1][7] These ligands promote both the oxidative addition and the final reductive elimination steps.[9]

  • Base: A base is required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[5][9] Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity.[4] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more suitable, though they may require higher reaction temperatures.[9]

  • Solvent: The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature. Aprotic solvents are standard. Toluene is a robust, high-boiling option suitable for many systems.[12] Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are also widely used.[4][12] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Application Protocol: Coupling of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

This section provides a detailed, step-by-step protocol for a representative Buchwald-Hartwig amination of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine with a generic aryl bromide. This protocol serves as an excellent starting point for optimization.

Reaction Scheme:

(A generic reaction scheme showing 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine coupling with 'Ar-Br' to yield the tertiary amine product)

Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble Glassware Under Inert Atmosphere (Ar or N₂) start->setup prep Prepare & Degas Solvent charge Charge Vial with Solids: - Aryl Bromide - Amine - Pd Precatalyst - Ligand - Base prep->charge setup->prep add_solvent Add Degassed Solvent via Syringe charge->add_solvent react Heat to Desired Temp (e.g., 100 °C) with Stirring add_solvent->react monitor Monitor Reaction Progress (TLC / LC-MS) react->monitor monitor->react Continue if incomplete workup Cool, Quench, & Extract Product monitor->workup Upon completion purify Purify via Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Reagents & Equipment
  • Reactants:

    • 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (1.0 equiv)

    • Aryl Bromide (1.2 equiv)

  • Catalyst System:

    • Palladium Precatalyst (e.g., G3 XPhos Palladacycle, 1-2 mol%)

    • Additional Ligand (e.g., XPhos, 1.5-3 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous, degassed toluene (approx. 0.1 M concentration)

  • Equipment:

    • Oven-dried reaction vial with a PTFE-lined screw cap

    • Magnetic stir bar

    • Schlenk line or glovebox for inert atmosphere

    • Syringes and needles

    • Heating block or oil bath with temperature control

    • Standard laboratory glassware for workup and purification

    • TLC plates, LC-MS system for monitoring

Table of Suggested Starting Conditions
ParameterRecommended Starting PointNotes for Optimization
Pd Precatalyst G3 XPhos PalladacycleOther palladacycles or combinations like Pd₂(dba)₃ can be screened.
Ligand XPhosRuPhos or BrettPhos can be effective alternatives.[13]
Catalyst Loading 1.5 mol %Can be decreased for highly reactive substrates or increased for sluggish reactions.[14]
Base NaOtBu (1.5 equiv)For base-sensitive substrates, consider K₃PO₄ or Cs₂CO₃ (may require higher temp).[15]
Solvent TolueneDioxane or THF are viable alternatives.
Temperature 100 °CCan be varied from 80-110 °C. Room temperature reactions are possible with highly active catalyst systems.[5]
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.
Step-by-Step Protocol
  • Preparation: In a glovebox or under a positive flow of argon, add the aryl bromide (1.2 mmol), 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (1.0 mmol), the palladium precatalyst (0.015 mmol), the ligand (0.0225 mmol), and NaOtBu (1.5 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.[12]

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the vial via syringe. Seal the vial tightly with the screw cap.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.[12]

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by TLC or LC-MS to assess the conversion of the starting material. Continue heating and monitoring until the reaction is complete.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Carefully uncap the vial and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[12]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired tertiary amine product.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. Below is a summary of common issues and potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (due to oxygen or water).- Insufficient temperature.- Inappropriate ligand or base.- Ensure all reagents are dry and solvent is thoroughly degassed. Use a precatalyst.[12][16]- Increase reaction temperature.- Screen different ligands (e.g., RuPhos) or a stronger base (if using a weak one).
Hydrodehalogenation - The aryl halide is reduced instead of coupled.- This side reaction can sometimes be suppressed by changing the ligand or lowering the reaction temperature.[12]
Homocoupling - Dimerization of the aryl halide or amine.- Optimize catalyst loading and reaction temperature.[12] Ensure a slight excess of the amine is not used.
Poor Solubility - Reagents not fully dissolved in the solvent.- Screen alternative solvents like dioxane or a solvent mixture.[4]
Substrate Degradation - Base-sensitive functional groups on substrates.- Switch to a weaker base (K₃PO₄, Cs₂CO₃) and potentially increase catalyst loading or temperature to compensate.[9]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool in modern organic chemistry. The successful coupling of sterically demanding substrates like 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is highly achievable through the careful selection of a modern catalyst system, specifically a bulky biarylphosphine ligand paired with a suitable palladium precatalyst and base. The protocol and insights provided in this note offer a solid foundation for researchers to confidently apply this powerful transformation, enabling the efficient synthesis of complex arylamine targets.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, J. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020, 10, 24, 14636–14644. [Link]

  • Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Thieme. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Chekler, E. L. P.; Langille, J.; Coe, J. W. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. 2014, 18, 12, 1752–1758. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci Ltd. [Link]

  • Vechtomova, Y. L.; Norrby, P.-O.; Himo, F. Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Vechtomova, Y. L.; Norrby, P.-O.; Himo, F. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014, 79, 24, 11961–11969. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. National Library of Medicine. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. [Link]

  • Vechtomova, Y. L.; Norrby, P.-O.; Himo, F. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2014, 79, 24, 11961–11969. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. National Library of Medicine. [Link]

  • Buchwald-Hartwig Chemistry. Macmillan Group, Princeton University. [Link]

  • Zapf, C. M.; Beller, M. Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. 2004, 346, 12, 1599-1626. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]

Sources

Application Note: Scalable Production of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scalable production of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (also referred to as 3-amino-2,4'-dimethylbiphenyl ). This structural scaffold features a sterically hindered biaryl bond (due to the ortho-methyl group at position 2) and an electron-rich amine functionality.

The protocol prioritizes Process Safety , Scalability , and Purity , utilizing a robust Nitro-Suzuki Coupling followed by Catalytic Hydrogenation . This route avoids catalyst poisoning often seen with free amines and leverages commercially available starting materials.

Executive Summary & Retrosynthetic Analysis

The target molecule, 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine , is synthesized via a two-step sequence. The critical C-C bond formation is achieved using a Suzuki-Miyaura cross-coupling of a hindered aryl halide with a boronic acid, followed by the reduction of the nitro group to the amine.

Retrosynthetic Strategy (Graphviz Diagram)

Retrosynthesis Target 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (Target Molecule) Intermediate 2,4'-Dimethyl-3-nitrobiphenyl (Stable Intermediate) Intermediate->Target  Step 2: Hydrogenation (H2, Pd/C)   FragmentA 2-Bromo-3-nitrotoluene (Electrophile) FragmentA->Intermediate  Step 1: Suzuki Coupling (Pd-Catalysis)   FragmentB 4-Tolylboronic Acid (Nucleophile) FragmentB->Intermediate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core followed by functional group manipulation.[1]

Critical Process Parameters (CPP) & Safety

Chemical Safety Profile
  • Genotoxicity Alert: Biphenyl amines are structural alerts for mutagenicity. All solids and solutions must be handled in a filtered fume hood or isolator.

  • Nitro Compounds: The intermediate (2,4'-dimethyl-3-nitrobiphenyl) is energetic. Avoid heating dry solids.

  • Palladium: Residual metal must be scavenged to <10 ppm for pharmaceutical applications.

Scalability Factors
ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)Rationale
Catalyst Pd(PPh3)4Pd(OAc)2 + SPhosSPhos provides higher turnover numbers (TON) for hindered ortho-substituted biaryls.
Solvent DME/WaterToluene/WaterToluene is cheaper, greener, and allows for easier phase separation during workup.
Purification Column ChromatographyCrystallizationChromatography is impractical at kg-scale; crystallization offers superior impurity rejection.
Reduction SnCl2 / HClH2 / Pd/CHydrogenation is cleaner (atom economy) and avoids heavy metal waste (Sn).

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 2,4'-Dimethyl-3-nitrobiphenyl.

Reagents & Materials
  • Electrophile: 2-Bromo-3-nitrotoluene [CAS: 381799-5G] (1.0 equiv)

  • Nucleophile: 4-Tolylboronic acid [CAS: 5720-05-8] (1.1 equiv)

  • Catalyst Source: Palladium(II) Acetate [Pd(OAc)2] (1 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2 mol%)

    • Note: SPhos is critical for overcoming the steric hindrance of the 2-methyl group.

  • Base: Potassium Phosphate Tribasic (K3PO4), finely ground (2.0 equiv)

  • Solvent: Toluene / Water (4:1 ratio)

Detailed Protocol
  • Inertion: Charge a 3-neck round bottom flask (equipped with mechanical stirrer, reflux condenser, and temperature probe) with 2-Bromo-3-nitrotoluene and 4-Tolylboronic acid . Evacuate and backfill with Nitrogen (N2) three times.

  • Solvent Addition: Add degassed Toluene and Water . Start stirring at 300 RPM.

  • Base Addition: Add K3PO4 in a single portion. The mixture may warm slightly.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, mix Pd(OAc)2 and SPhos in a small amount of toluene under N2 for 10 mins to form the active catalytic species, then transfer to the main reactor via cannula.

    • Alternative: Add solid Pd(OAc)2 and SPhos directly if rapid heating follows.

  • Reaction: Heat the biphasic mixture to 85°C . Maintain vigorous stirring to ensure phase transfer.

  • Monitoring: Monitor by HPLC after 2 hours. The reaction is complete when the aryl bromide is <1.0% area.

    • Typical time: 4–6 hours.

  • Workup:

    • Cool to 25°C.

    • Separate the layers.[2] Extract the aqueous layer once with Toluene.

    • Combine organic layers and wash with 5% NaHCO3 (aq) followed by Brine.

    • Scavenging: Add 5 wt% SiliaMetS® Thiol (or activated charcoal) and stir at 50°C for 1 hour to remove Pd residues. Filter through a Celite pad.

  • Crystallization: Concentrate the filtrate under vacuum to ~3 volumes. Add Heptane (5 volumes) slowly at 50°C. Cool to 0-5°C over 2 hours. Filter the yellow solid (Nitro intermediate).

Yield Expectation: 85–92% Appearance: Yellow crystalline solid.

Step 2: Catalytic Hydrogenation

Objective: Reduction to 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine.

Reagents[3]
  • Substrate: 2,4'-Dimethyl-3-nitrobiphenyl (from Step 1).

  • Catalyst: 5% Pd/C (50% water wet) (5 wt% loading relative to substrate).

  • Hydrogen Source: H2 gas (Balloon for lab; 3-5 bar for autoclave).

  • Solvent: Ethanol or Methanol (10 volumes).

Detailed Protocol
  • Charging: In an autoclave (or hydrogenation flask), charge the Nitro intermediate and Ethanol .

  • Catalyst Addition: Under a gentle N2 stream, carefully add the wet Pd/C catalyst.

    • Safety: Dry Pd/C is pyrophoric. Always use wet catalyst and keep under inert gas.

  • Purging: Seal the reactor. Purge with N2 (3x) then H2 (3x).

  • Reaction: Pressurize to 3 bar (45 psi) H2 and stir at 40°C .

    • Exotherm Alert: The reduction is exothermic. Control temperature ramp carefully.

  • Monitoring: Monitor H2 uptake. Reaction typically completes in 2–4 hours. Confirm by HPLC (disappearance of nitro peak).

  • Workup:

    • Filter the mixture through a 0.45 µm membrane or Celite pad to remove the catalyst. Do not let the filter cake dry out.

    • Concentrate the filtrate to dryness.

  • Final Purification (Salt Formation):

    • Dissolve the crude amine in Isopropyl Acetate (IPAc) .

    • Add 1.05 equiv of HCl in Isopropanol . The Hydrochloride salt of the product will precipitate.

    • Filter and wash with cold IPAc.

    • Optional: Convert back to free base by partitioning between dilute NaOH and MTBE if the free amine is required.

Yield Expectation: 90–95% Appearance: Off-white to pale brown solid (Free base); White solid (HCl salt).

Quality Control & Analytical Methods

HPLC Method (Reverse Phase)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Times:

    • 2-Bromo-3-nitrotoluene: ~8.5 min

    • Nitro-Intermediate: ~11.2 min

    • Target Amine: ~4.5 min (shifts earlier due to polarity).

NMR Validation (1H NMR, 400 MHz, DMSO-d6)
  • Diagnostic Signals:

    • δ 2.10 (s, 3H): Methyl group at position 2 (shielded by biaryl twist).

    • δ 2.35 (s, 3H): Methyl group at position 4'.

    • δ 4.90 (s, 2H): Broad singlet for -NH2 (exchangeable with D2O).

    • δ 6.5 - 7.2 (m, 7H): Aromatic protons.

Process Flow Diagram (Graphviz)

Workflow Start Start: Raw Materials (Bromo-nitro + Boronic Acid) Coupling Suzuki Coupling (Pd(OAc)2/SPhos, 85°C) Start->Coupling Workup1 Aqueous Workup & Pd Scavenging Coupling->Workup1 Intermed Intermediate Isolation (Crystallization from Heptane) Workup1->Intermed Reduct Hydrogenation (H2, Pd/C, EtOH) Intermed->Reduct Filter Catalyst Filtration (Remove Pd/C) Reduct->Filter Salt Salt Formation (HCl/IPA) Filter->Salt Final Final Product (2,4'-Dimethyl-1,1'-biphenyl-3-ylamine HCl) Salt->Final

Figure 2: End-to-end process flow for the synthesis of the target amine salt.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • SPhos Ligand Utility

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for the Suzuki-Miyaura Coupling of Hindered Aryl Boronic Acids." Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Genotoxicity of Biphenyl Amines

    • Ashby, J., & Tennant, R. W. (1991). "Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP." Mutation Research/Reviews in Genetic Toxicology, 257(3), 229-306. Link

  • Palladium Scavenging Protocols

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine by recrystallization. This document is designed to offer practical, experience-driven advice to overcome common challenges encountered during this critical purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine?

The single most important factor is the selection of an appropriate solvent or solvent system.[1] An ideal solvent will exhibit high solubility for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine at elevated temperatures and low solubility at room or sub-ambient temperatures.[2] This differential solubility is the fundamental principle that drives the purification process, allowing the desired compound to crystallize out of the solution upon cooling while impurities remain dissolved in the mother liquor.[3]

Q2: What are some recommended starting solvents for the recrystallization of this compound?

Given the aromatic and amine functionalities of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, a good starting point is to screen solvents with varying polarities. Common choices for biphenyl and amine-containing compounds include:

  • Alcohols: Ethanol or isopropanol are often effective.[2]

  • Esters: Ethyl acetate can be a suitable option.[2]

  • Aromatic Hydrocarbons: Toluene may be used, sometimes in a mixed solvent system.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "bad" solvent (in which the compound is poorly soluble) can be very effective.[4] Common examples include ethanol/water, or ethyl acetate/hexane.[2][5]

Q3: My 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine appears as an oil during cooling, not crystals. What is happening and how can I fix it?

This phenomenon is known as "oiling out" and occurs when the solute separates from the solution at a temperature above its melting point.[6][7] It can also be caused by a high concentration of impurities. To remedy this:

  • Re-heat the solution: Add a small amount of additional solvent to fully redissolve the oil.[6]

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly on a benchtop before transferring it to an ice bath. Insulating the flask can also help.[6]

  • Use a different solvent system: The initial solvent may not be appropriate. Experiment with a solvent in which the compound is less soluble.[6]

  • Consider a preliminary purification step: If the crude material is highly impure, a technique like column chromatography may be necessary before recrystallization.[3]

Q4: After recrystallization, my product is still colored. How can I remove colored impurities?

Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[8]

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute mass).

  • Gently swirl the flask and then briefly reheat the solution to boiling.

  • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[8]

  • Allow the hot, colorless filtrate to cool and crystallize.

Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine.

Issue 1: No Crystals Form Upon Cooling
Possible Cause Troubleshooting Steps
Too much solvent was used. [6]This is the most frequent cause.[9] Reduce the solvent volume by gentle heating or under a stream of inert gas, then allow the solution to cool again.[6]
The solution is supersaturated. [6]Induce crystallization by: • Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod.[6][10] • Seeding: Add a tiny crystal of pure 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine to the solution.[6]
The compound is highly soluble even at low temperatures. Cool the solution in an ice-water bath or even a dry ice/acetone bath to further decrease solubility.[7]
Inappropriate solvent. The chosen solvent may not be suitable. It is necessary to recover the compound and attempt the recrystallization with a different solvent system.[6]
Issue 2: Low Recovery of Purified Product
Possible Cause Troubleshooting Steps
Too much solvent was used. A significant portion of the product may remain in the mother liquor.[11] Concentrate the mother liquor to obtain a second crop of crystals. Note that the purity of this second crop may be lower.[2]
Premature crystallization during hot filtration. To prevent this, use a pre-heated funnel and flask. Also, ensure the solution is kept hot during the filtration process.[7]
Washing with too much cold solvent. Use a minimal amount of ice-cold solvent to wash the collected crystals.[8]
The compound is significantly soluble in the cold solvent. The chosen solvent may not be optimal. A different solvent with lower solubility at cold temperatures should be considered for future attempts.
Issue 3: Crystals are Very Small or Needle-Like
Possible Cause Troubleshooting Steps
Rapid cooling. Allow the solution to cool to room temperature slowly and undisturbed before placing it in a cooling bath.[2]
High level of supersaturation. Add a small amount of additional hot solvent to the dissolved compound before cooling.[11]
Solvent choice. The solvent can influence crystal habit. Experimenting with different solvents may yield larger, more manageable crystals.[12]

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization
  • Place approximately 20-30 mg of crude 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, agitating after each addition.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound well at this stage.

  • For solvents where the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath.

  • An ideal solvent will completely dissolve the compound at an elevated temperature.[2]

  • Allow the hot solutions to cool to room temperature and then in an ice bath.

  • A good solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.

Protocol 2: General Recrystallization Procedure

Recrystallization_Workflow A 1. Dissolution: Dissolve crude product in minimum hot solvent B 2. Hot Filtration (Optional): Remove insoluble impurities A->B If insoluble impurities are present C 3. Cooling: Allow filtrate to cool slowly A->C No insoluble impurities B->C D 4. Crystal Formation: Crystals precipitate from solution C->D E 5. Isolation: Collect crystals by vacuum filtration D->E F 6. Washing: Rinse crystals with minimal ice-cold solvent E->F G 7. Drying: Dry crystals under vacuum F->G H Pure Product G->H

Caption: General workflow for the recrystallization process.

  • Place the crude 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.[2]

  • Continue to add small portions of the hot solvent until the compound just dissolves completely.[2] Avoid adding an excess of solvent.[9]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.[7]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[8]

  • Dry the purified crystals under vacuum to remove all residual solvent.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent CoolingTooFast Cooling too fast? OilingOut->CoolingTooFast CheckMotherLiquor Check mother liquor? LowYield->CheckMotherLiquor ReduceVolume Reduce solvent volume TooMuchSolvent->ReduceVolume Yes InduceCrystallization Induce Crystallization: Scratch or Seed TooMuchSolvent->InduceCrystallization No SlowCooling Cool more slowly CoolingTooFast->SlowCooling Yes AddSolvent Add more solvent and re-cool CoolingTooFast->AddSolvent No ConcentrateLiquor Concentrate for second crop CheckMotherLiquor->ConcentrateLiquor Product Present ReviewWashing Review washing technique CheckMotherLiquor->ReviewWashing Little/No Product

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Benchchem. (n.d.). Technical Support Center: Biphenyl Sulfonamide Crystallization.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, June 1).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • ECHEMI. (n.d.). Selection of recrystallization solvent.
  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Recrystallization1. (n.d.).
  • Benchchem. (n.d.). Common side products in the synthesis of Biphenyl-4-amidoxime and how to avoid them.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Cerritos College. (n.d.). Purification of Impure Acetanilide.
  • 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. (n.d.).

Sources

Technical Support Center: Strategies for Enhancing the Solubility of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. The biphenyl structure of this molecule inherently contributes to its hydrophobicity, which can lead to poor aqueous solubility, impacting everything from biological assays to formulation development.[1] This resource offers a structured approach to troubleshooting these issues, grounded in established scientific principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine not dissolving in aqueous solutions?

The poor aqueous solubility of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is primarily due to its chemical structure. The biphenyl core is a large, non-polar hydrocarbon structure, making the molecule inherently hydrophobic. While the amine group provides some potential for hydrogen bonding, the overall lipophilic nature of the molecule dominates its interaction with water. This is a common challenge with many biphenyl derivatives, which are often classified as "sparingly soluble" or "insoluble" in water.[1]

Q2: What are the initial, simple steps I can take to improve solubility?

Before moving to more complex methods, consider these preliminary adjustments:

  • Particle Size Reduction: Grinding the solid compound into a fine powder increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][3][4] Use a mortar and pestle for small quantities.

  • Heating and Agitation: Gently warming the solvent while stirring can significantly increase the solubility of many organic compounds.[2] For aqueous solutions, ensure the temperature does not exceed the stability limits of the compound.

  • Sonication: Using an ultrasonic bath can help break down particle agglomerates, increasing the surface area and accelerating dissolution.[2] This is particularly useful for preparing suspensions.

Q3: Can pH adjustment improve the solubility of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine?

Yes, pH adjustment can be a highly effective strategy. The presence of a primary amine group (pKa of the anilinium ion is typically around 4.6) means that in acidic conditions (pH < 4), the amine group will be protonated. This protonation introduces a positive charge, forming a salt that is generally more water-soluble than the free base.

Troubleshooting Guides: Advanced Solubilization Techniques

When basic methods are insufficient, the following advanced techniques can be employed. The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of the system to excipients.

Technique 1: Co-Solvent Systems

The use of a water-miscible organic solvent, or co-solvent, is a common and effective method to increase the solubility of hydrophobic compounds.[1][4]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the hydrophobic solute and the solvent.[4]

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetone

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Solvent Selection: Choose a co-solvent in which 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is readily soluble. DMSO and DMF are often good starting points.[5]

  • Dissolution: Dissolve the compound in a minimal amount of the chosen co-solvent to create a concentrated stock solution.

  • Dilution: Gradually add the aqueous buffer to the stock solution while vortexing or stirring. It is crucial to add the aqueous phase to the organic phase to avoid precipitation.

  • Final Concentration: Be mindful of the final concentration of the co-solvent. For many biological assays, it is recommended to keep the final concentration of solvents like DMSO below 1% to avoid off-target effects.

Co-SolventTypical Starting ConcentrationNotes
DMSO1-10% (v/v)Can have physiological effects at higher concentrations.[5]
Ethanol5-20% (v/v)Generally well-tolerated in many biological systems.
DMF1-5% (v/v)Use with caution due to potential toxicity.
Technique 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that has enhanced aqueous solubility.[1][6]

Causality: The hydrophobic biphenyl portion of the molecule can be encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, increasing the apparent solubility of the guest molecule.[1]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Kneading Method for Cyclodextrin Complexation

  • Molar Ratio Calculation: Determine the required amounts of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine and HP-β-CD for a desired molar ratio (e.g., 1:1 or 1:2). An excess of cyclodextrin is often beneficial.[1]

  • Mixing: Place the weighed HP-β-CD into a mortar.

  • Paste Formation: Slowly add a small amount of an ethanol/water solution to the HP-β-CD and triturate with a pestle to form a uniform paste.

  • Incorporation: Dissolve the 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine in a minimal amount of ethanol and add it dropwise to the paste while continuously triturating.

  • Kneading: Continue kneading the mixture for at least 60 minutes to ensure thorough complexation.[1]

  • Drying: Dry the resulting paste under vacuum to remove the solvents. The resulting powder is the cyclodextrin inclusion complex.

Technique 3: Solid Dispersions

A solid dispersion involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at the molecular level.[1][7]

Causality: This technique prevents the drug from crystallizing, maintaining it in a higher-energy amorphous state, which has a greater solubility and dissolution rate compared to the stable crystalline form.[8]

Recommended Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycol (PEG)

  • Hydroxypropyl methylcellulose (HPMC)

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Ratio Selection: Weigh 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine and a suitable polymer (e.g., PVP K30) in a desired weight ratio (e.g., 1:2, 1:4).[1]

  • Dissolution: Dissolve both the compound and the polymer in a sufficient volume of a volatile organic solvent, such as methanol, in a round-bottom flask. Ensure complete dissolution.

  • Solvent Removal: Remove the solvent using a rotary evaporator with the water bath set to a temperature of 40-50°C.[1]

  • Final Drying: Further dry the resulting solid film in a vacuum desiccator to remove any residual solvent. The resulting powder is the solid dispersion.

Technique 4: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can be an effective strategy, particularly for oral delivery.[6] These systems can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[8]

Causality: The compound is dissolved in a lipid carrier. Upon contact with aqueous gastrointestinal fluids, these formulations can form fine emulsions or micellar systems that facilitate absorption.[3][9]

Components of Lipid-Based Formulations:

  • Oils: Medium-chain triglycerides (MCTs), long-chain triglycerides (e.g., soybean oil).

  • Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® 20).

  • Co-solvents: Ethanol, propylene glycol.

The development of lipid-based formulations is complex and requires careful optimization of the components to ensure stability and efficacy.

Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing the solubility of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine.

Solubility_Troubleshooting start Start: Solubility Issue with 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine basic_methods Attempt Basic Methods: - Particle Size Reduction - Heating & Agitation - Sonication start->basic_methods ph_adjustment Is pH Adjustment an Option? basic_methods->ph_adjustment If solubility is still poor adjust_ph Adjust pH to < 4 to Protonate Amine Group ph_adjustment->adjust_ph Yes co_solvent Try Co-Solvent System (e.g., DMSO, Ethanol) ph_adjustment->co_solvent No success Solubility Issue Resolved adjust_ph->success cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) co_solvent->cyclodextrin If co-solvent is not suitable or solubility is insufficient co_solvent->success If successful solid_dispersion Create Solid Dispersion (e.g., with PVP) cyclodextrin->solid_dispersion If complexation is not effective cyclodextrin->success If successful lipid_formulation Consider Lipid-Based Formulation (for oral delivery) solid_dispersion->lipid_formulation If solid dispersion is not feasible solid_dispersion->success If successful lipid_formulation->success failure Consult Formulation Specialist lipid_formulation->failure If still unsuccessful

Sources

Removing catalyst residues from 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Residue Removal

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for removing catalyst residues from the synthesis of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, a common challenge in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium catalyst from my 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine?

A1: The removal of residual palladium is paramount for several reasons, grounded in both regulatory compliance and scientific integrity. For drug development professionals, stringent limits are placed on elemental impurities in active pharmaceutical ingredients (APIs) by regulatory bodies like the FDA.[1] Palladium, being a heavy metal, can pose toxicological risks.

From a research and process development perspective, residual palladium can interfere with downstream reactions, acting as an unwanted catalyst and leading to the formation of impurities. It can also compromise the stability, color, and crystalline nature of the final compound. Therefore, effective removal is essential for ensuring product purity, safety, and reproducibility.

Q2: I've completed my synthesis, likely a Suzuki or Buchwald-Hartwig coupling. What are the primary methods I should consider for palladium removal?

A2: The choice of purification method is highly dependent on the state of the palladium in your reaction mixture (e.g., heterogeneous vs. homogeneous), the scale of your reaction, and the required final purity.[2] The main strategies include:

  • Filtration: Primarily for removing heterogeneous palladium species like palladium on carbon (Pd/C) or precipitated palladium black. This is often done using a pad of Celite.[3][4]

  • Adsorption using Activated Carbon: A cost-effective method for adsorbing dissolved palladium species.[2][5] It is effective for various palladium forms, both zero-valent and divalent.[5]

  • Scavenging with Functionalized Resins/Silica: A highly selective and efficient method for removing soluble palladium to very low levels (ppm).[6][7][8] These scavengers typically use sulfur-based functional groups (thiol, thiourea) that have a high affinity for palladium.[2][8]

  • Crystallization: Can be effective if the palladium impurities do not co-crystallize with the product. However, this method can sometimes concentrate the metal within the crystal structure and may not be sufficient on its own.[1][2]

  • Aqueous Extraction: Less common for palladium removal unless specific ligands or conditions make the palladium complex water-soluble. Simple extractions are not typically efficient for removing catalyst residues.[3]

  • Column Chromatography: While effective for overall purification, residual palladium can sometimes co-elute with the product, especially if it remains complexed to the target molecule or phosphine ligands.[3]

The following decision tree can help guide your initial choice.

G start Start: Crude Reaction Mixture precipitate Is there a visible black precipitate? start->precipitate solution Is the solution dark/colored but clear? precipitate->solution No celite Filter through Celite pad precipitate->celite Yes scavenger Treat with Scavenger Resin or Activated Carbon solution->scavenger Yes check_filtrate Analyze filtrate for soluble Pd celite->check_filtrate check_filtrate->scavenger No low_ppm <10 ppm Pd? check_filtrate->low_ppm Yes scavenger->low_ppm end Purified Product low_ppm->scavenger No (Re-treat or optimize) low_ppm->end Yes G cluster_0 Scavenging Mechanism Pd Pd(L)n Bound Resin-S-Pd(L)n-1 Pd->Bound Binding Resin Resin-SH Resin->Bound Ligand L Bound->Ligand Displacement

Caption: Mechanism of a thiol-based scavenger binding to palladium.

Experimental Protocols

Protocol 1: Bulk Palladium Removal via Activated Carbon

This protocol is suitable for an initial purification step to remove the majority of palladium residues from a solution.

  • Preparation: After the reaction work-up, dissolve the crude 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine in a suitable organic solvent (e.g., ethyl acetate, THF, toluene) to a concentration of approximately 50-100 mg/mL.

  • Addition of Carbon: To the solution, add 5-10 wt% of activated carbon (e.g., Darco KB-B) relative to the mass of the crude product. [2]3. Adsorption: Stir the suspension vigorously at room temperature for 2-4 hours. For more stubborn residues, the mixture can be gently heated to 40-50 °C. [2]The dark color of the solution should lighten significantly.

  • Filtration: Prepare a short plug of Celite (approx. 1-2 inches) in a Büchner or sintered glass funnel. Wet the Celite pad with the clean solvent.

  • Isolation: Filter the reaction mixture through the Celite pad. The Celite will trap the fine carbon particles. [4]Wash the pad with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the partially purified product, which can then be further purified by recrystallization or a final scavenger treatment.

Protocol 2: High-Purity Palladium Removal with a Scavenger Resin

This protocol is designed as a final polishing step to reduce palladium levels to <10 ppm.

  • Quantify Palladium: If possible, determine the approximate palladium concentration in your crude material (in ppm or mmol) using ICP-MS or a similar technique. This allows for a precise calculation of the required scavenger amount. If not possible, assume all palladium from the reaction is present.

  • Preparation: Dissolve the crude or partially purified product in a compatible solvent (e.g., THF, DCM).

  • Addition of Scavenger: Add 3-5 molar equivalents of a suitable scavenger resin (e.g., Biotage® MP-TMT) relative to the amount of palladium. For MP-TMT, the loading is ~0.66 mmol/g. 4. Scavenging: Stir the mixture at room temperature for 4-24 hours. Reaction progress can be monitored by taking small aliquots, filtering, and analyzing for residual palladium. The white or off-white resin may become colored as it binds the metal. [9]5. Isolation: Filter off the resin beads using a simple filter paper or a sintered funnel.

  • Rinsing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Final Product: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the final, high-purity 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine.

References

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Biotage® MP-TMT - Palladium Scavenger. Norlab. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development. [Link]

  • Metal Scavenger User Guide. Biotage. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • How can I remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]

  • A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support. ResearchGate. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. [Link]

  • A new solution for removing metal-based catalyst residues from a biodegradable polymer. RSC Publishing - Green Chemistry. [Link]

  • A facile method of treating spent catalysts via using solvent for recovering undamaged catalyst support. PMC. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

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Technical Support Center: Stability & Handling of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (an unsymmetrical alkyl-substituted aminobiphenyl) as a synthetic intermediate—often in Suzuki-Miyaura cross-couplings—or as a reference standard in pharmaceutical impurity profiling.

The Core Challenge: Like most lipophilic aromatic amines, this compound presents a dual challenge in solution:

  • Oxidative Instability: The electron-rich amino group (

    
    ) is prone to radical cation formation, leading to colored impurities (azo compounds/quinone imines), especially in the presence of light and oxygen.
    
  • Solubility/Precipitation: The hydrophobic biphenyl core and methyl substituents drastically reduce aqueous solubility, leading to "crashing out" in biological buffers or aqueous mobile phases.

This guide provides an autonomous, self-validating framework to stabilize this compound in solution.

Module 1: Solvent Selection & Preparation

Critical Directive: Do not store this compound in non-acidified protic solvents (e.g., pure Methanol) for long periods (>24h). The lack of protonation leaves the lone pair on the nitrogen susceptible to oxidation.

Solubility & Stability Matrix
Solvent SystemSolubility RatingStability RatingRecommended Use
DMSO (Anhydrous) High (>50 mM)ModeratePrimary Stock. Hygroscopic; absorbs water which accelerates degradation. Store under Argon.
Acetonitrile (MeCN) High (>25 mM)HighPreferred for LC. Aprotic and non-reactive. Best for working solutions.
Methanol (MeOH) ModerateLowAvoid for Storage. Dissolved

in MeOH rapidly oxidizes the amine (pinking).
0.1 M HCl / MeOH HighMaximum Long-term Storage. Protonation (

) protects the amine from oxidation.
Water / PBS (pH 7.4) NegligibleN/AIncompatible. Will precipitate immediately unless < 1% DMSO co-solvent is used.
Protocol A: Preparation of the "Gold Standard" Stock Solution

Use this protocol to generate a stock stable for 3–6 months at -20°C.

  • Weighing: Weigh the solid in a low-static environment.

  • Dissolution (The Acid Trick): Dissolve the solid in DMSO or Acetonitrile to reach 90% of target volume.

  • Acidification: Add Formic Acid or 1N HCl to a final concentration of 0.1% (v/v).

    • Mechanism:[1] This lowers the pH below the pKa of the anilinium ion (approx pKa ~4.0–5.0), locking the nitrogen lone pair.

  • Degassing: Sparge with Argon or Nitrogen gas for 2 minutes to remove dissolved oxygen.

  • Storage: Aliquot into amber glass vials (prevent photolysis) with PTFE-lined caps.

Module 2: Troubleshooting Guides (FAQ)

Issue 1: Solution turns pink, brown, or black upon standing.

Diagnosis: Oxidative degradation. The amine has oxidized to form nitroso, azo, or quinone-imine species. This is autocatalytic (the product catalyzes further degradation).

The Fix:

  • Immediate: Discard the solution. Filtration will not remove soluble colored impurities.

  • Prevention: See Protocol A. Ensure headspace in the vial is flushed with Argon.

  • Rescue (Synthesis only): If this occurs during a reaction workup, wash the organic layer with dilute Sodium Metabisulfite (

    
    ) to reduce the oxidized species.
    
Issue 2: "Ghost Peaks" or Broadening in HPLC.

Diagnosis: Schiff Base Formation. If you dissolved the sample in Methanol or Ethanol, the amine might be reacting with trace aldehyde impurities (formaldehyde/acetaldehyde) often found in lower-grade alcohols, forming an imine (Schiff base).

The Fix:

  • Switch solvent to Acetonitrile (HPLC Grade) .

  • If alcohol is required, use LC-MS grade only (lowest aldehyde content).

  • Add 0.1% Formic Acid to the mobile phase to hydrolyze any forming imines back to the amine.

Issue 3: Precipitation when adding stock to cell culture media (pH 7.4).

Diagnosis: Hydrophobic Crash-out. The compound is highly lipophilic (


 estimated). At pH 7.4, it is uncharged (free base) and insoluble.

The Fix:

  • Step 1: Dissolve stock in 100% DMSO.

  • Step 2: Prepare an intermediate dilution in 1:1 DMSO:PBS .

  • Step 3: Add to media with rapid vortexing. Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity, but high enough to keep the compound solubilized (or use a carrier like cyclodextrin).

Module 3: Visualizing the Stability Logic

The following diagram illustrates the decision pathway for handling 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, focusing on the prevention of the primary degradation pathway (Oxidation).

StabilityLogic Start Solid Compound (2,4'-Dimethyl-1,1'-biphenyl-3-ylamine) SolventChoice Select Solvent System Start->SolventChoice PathA Protic (MeOH/EtOH) No Acid SolventChoice->PathA Standard Dissolution PathB Aprotic (DMSO/MeCN) + 0.1% Acid SolventChoice->PathB Recommended Protocol Oxidation Mechanism: Oxidation Formation of Azo/Quinone species PathA->Oxidation O2 + Light Stabilization Mechanism: Protonation (-NH3+) protects lone pair PathB->Stabilization H+ Ion ResultBad Result: Pink/Brown Solution (Degradation > 5% in 24h) Oxidation->ResultBad ResultGood Result: Stable Solution (> 3 months at -20°C) Stabilization->ResultGood

Figure 1: Critical Decision Tree for preventing oxidative degradation of biphenyl amines.

Module 4: Analytical Validation (HPLC Method)

To verify the stability of your solution, use this standardized HPLC method. This method separates the parent amine from potential oxidative impurities (which usually elute later due to increased conjugation/lipophilicity or earlier if hydroxylated).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Mobile Phase A: Water + 0.1% Formic Acid.[2] Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Flow Rate: 1.0 mL/min. Detection: UV @ 254 nm (aromatic core) and 210 nm (impurities).

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Isocratic Hold (Elute polar salts)
10.095%Linear Gradient
12.095%Wash Lipophilic Impurities
12.15%Re-equilibration

References

  • Vogelsang, J. et al. (2010). Oxidation mechanisms of aromatic amines in solution.[3] Journal of Physical Chemistry A.

  • Sigma-Aldrich (Merck). Handling and Stability of Aromatic Amines. Technical Bulletin AL-142.

  • PubChem Compound Summary. 3-Aminobiphenyl Derivatives and Stability Data. National Library of Medicine.

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Referencing separation of basic amines using acidic mobile phases).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dimethyl Biphenyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of dimethyl biphenyl amines, a class of compounds relevant in pharmaceutical development, materials science, and environmental analysis. Understanding their behavior under different ionization and fragmentation regimes is critical for unambiguous identification and quantification. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for small molecule characterization.

Introduction: The Analytical Challenge

Dimethyl biphenyl amines are characterized by a biphenyl core substituted with a dimethylamino group. The isomeric position of this substituent significantly influences the molecule's physicochemical properties and, consequently, its fragmentation behavior in a mass spectrometer. Differentiating between these isomers is a common analytical challenge that requires a detailed understanding of the underlying fragmentation mechanisms. This guide will compare the fragmentation patterns generated by two of the most common ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), used with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Fundamentals of Fragmentation: A Tale of Two Techniques

The choice of ionization technique is paramount as it dictates the type and extent of fragmentation observed.

Electron Ionization (EI): The "Hard" Technique

In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form a high-energy radical cation (M•+). This excess energy induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule.

  • Biphenyl Core Fragmentation : The biphenyl moiety itself is relatively stable, often showing a prominent molecular ion. Fragmentation can involve the loss of hydrogen or cleavage of the biphenyl bond, though the latter is less common under standard EI conditions[1].

  • Dimethylamino Group Fragmentation : Aromatic amines, like dimethylaniline, exhibit characteristic fragmentation pathways[2][3][4]. The primary fragmentation is typically α-cleavage, involving the loss of a methyl radical (•CH3) to form a stable iminium cation. Another common, though less dominant, fragmentation is the loss of a hydrogen radical (•H) from a methyl group.

Electrospray Ionization (ESI): The "Soft" Technique

ESI is a soft ionization method that generates ions with minimal internal energy, typically protonated molecules [M+H]+ in the positive ion mode.[5] As such, fragmentation is not spontaneous and must be induced in a tandem mass spectrometer (MS/MS) through Collision-Induced Dissociation (CID). In CID, the selected precursor ion is accelerated and collided with an inert gas, converting kinetic energy into internal energy to induce fragmentation.[6]

  • Protonation Site : For dimethyl biphenyl amines, the basic nitrogen atom of the dimethylamino group is the most likely site of protonation.

  • Even-Electron Fragmentation : The fragmentation of these even-electron [M+H]+ ions proceeds through different pathways than the radical cations formed in EI.[5] Fragmentation is often driven by the elimination of stable neutral molecules.

Comparative Fragmentation Analysis: 4-(Dimethylamino)biphenyl as a Case Study

Let's examine the expected fragmentation patterns of 4-(dimethylamino)biphenyl (C14H15N, Molecular Weight: 197.28 g/mol ) to illustrate the differences between EI and ESI-MS/MS.

Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, the fragmentation of 4-(dimethylamino)biphenyl is dominated by pathways originating from the high-energy molecular ion (m/z 197).

Key Fragmentation Pathways:

  • Loss of a Methyl Radical (M-15) : The most prominent fragmentation pathway is the α-cleavage leading to the loss of a methyl radical (•CH3) to form the highly stable, resonance-stabilized iminium ion at m/z 182 . This is often the base peak in the spectrum.

  • Loss of a Hydrogen Radical (M-1) : A less abundant fragment at m/z 196 can be observed due to the loss of a hydrogen atom from one of the methyl groups.

  • Biphenyl Core Fragmentation : Further fragmentation of the biphenyl moiety can lead to ions at lower m/z values, but these are typically of much lower intensity compared to the fragments resulting from the dimethylamino group.

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-(Dimethylamino)biphenyl.

Table 2: Predicted Key ESI-MS/MS Fragments for 4-(Dimethylamino)biphenyl

Precursor m/zProduct m/zProposed Neutral LossSignificance
198182CH4Potential diagnostic fragment
198153NH(CH3)2Indicates cleavage of the C-N bond
Isomeric Differentiation

The fragmentation patterns of different isomers (e.g., 2-, 3-, and 4-(dimethylamino)biphenyl) may show subtle differences that can be exploited for their differentiation. For instance, ortho-substituted isomers can sometimes exhibit unique fragmentation pathways due to interactions between the adjacent phenyl ring and the dimethylamino group. [7]While EI spectra are often very similar for positional isomers, the lower-energy CID process in ESI-MS/MS can sometimes reveal more pronounced differences in fragment ion abundances, aiding in their distinction.

Experimental Protocols

To ensure reproducible and reliable data, standardized analytical protocols are essential.

Protocol 1: GC-EI-MS Analysis

This method is suitable for the analysis of volatile and semi-volatile dimethyl biphenyl amines.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., dichloromethane or hexane).
  • Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.
  • Transfer the final solution to a GC-MS autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • GC System: Standard GC system with an autosampler.
  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness. [8] * Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 280°C.
  • Injection Volume: 1 µL, splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 min.
  • Ramp to 280°C at 15°C/min.
  • Hold at 280°C for 5 min.
  • MS System: Quadrupole or Ion Trap Mass Spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Mass Range: m/z 50-350.

3. Data Analysis:

  • Identify the analyte peak based on its retention time.
  • Extract the mass spectrum for the peak and compare it to a reference library or the predicted fragmentation pattern.
  • The ratio of qualifier to quantifier ions should remain constant across standards and samples for reliable identification. [9]
Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for less volatile or thermally labile analogs and provides high sensitivity and selectivity. [10][11] 1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of methanol or acetonitrile.
  • Perform serial dilutions in the initial mobile phase to a final concentration of 10-100 ng/mL.
  • Use LC-MS grade solvents to prevent contamination. [12] * Transfer the final solution to an LC-MS autosampler vial.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • Start at 10% B, hold for 1 min.
  • Linearly increase to 95% B over 8 min.
  • Hold at 95% B for 2 min.
  • Return to 10% B and re-equilibrate for 3 min.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • MS System: Triple Quadrupole or Orbitrap Mass Spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150°C.
  • Desolvation Gas Temperature: 350°C.
  • Data Acquisition: Full scan MS to identify the [M+H]+ ion, followed by product ion scans (MS/MS) of the precursor ion. Optimize collision energy for each compound to maximize fragment ion intensity.

4.3. Overall Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Dissolution & Dilution GCMS GC-EI-MS Prep->GCMS LCMS LC-ESI-MS/MS Prep->LCMS Data Spectral Comparison & Structural Elucidation GCMS->Data LCMS->Data

Sources

A Comparative Analysis of the Reactivity of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine and 4-Aminobiphenyl

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of aromatic amines, both 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine and the well-studied 4-aminobiphenyl present as key intermediates and structural motifs in various chemical syntheses. However, their reactivity profiles, dictated by the nuanced interplay of electronic and steric effects, differ significantly. This guide provides a comparative analysis of their reactivity, offering insights into how the substitution pattern on the biphenyl core influences key chemical transformations. This document is intended to assist researchers in making informed decisions during synthetic planning and lead optimization.

Structural and Electronic Overview

At first glance, both molecules share the biphenylamine backbone. However, the presence and positioning of methyl and amino groups in 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine introduce significant structural and electronic perturbations compared to the simpler 4-aminobiphenyl.

CompoundStructureKey Features
4-Aminobiphenyl 4-Aminobiphenyl structureA primary aromatic amine with the amino group at the 4-position of the biphenyl system. The two phenyl rings can rotate, but there is a degree of conjugation between them.
2,4'-Dimethyl-1,1'-biphenyl-3-ylamine 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine structureFeatures an amino group at the 3-position and methyl groups at the 2- and 4'-positions. The ortho-methyl group significantly impacts the molecule's conformation.

The key distinction lies in the substitution pattern. In 4-aminobiphenyl, the amino group's activating, ortho-, para-directing effect is pronounced. In 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, the situation is more complex due to the interplay of multiple substituents.

Comparative Reactivity Analysis

The reactivity of these compounds can be assessed across several key reaction types: electrophilic aromatic substitution, oxidation, and reactions involving the amino group itself, such as N-acylation and diazotization.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry.[1][2] The outcomes of such reactions on our two subject molecules will be markedly different.

4-Aminobiphenyl: The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is blocked by the second phenyl ring, substitution occurs primarily at the positions ortho to the amino group (positions 3 and 5). The phenyl ring bearing the amino group is significantly more activated than the unsubstituted ring.

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine: The reactivity of this molecule in EAS is governed by the cumulative effects of the amino and two methyl groups.

  • Activating/Deactivating Effects: The amino group at C3 and the methyl group at C2 are both activating groups. The methyl group at C4' activates the second ring.

  • Directing Effects:

    • The amino group at C3 directs ortho and para. The para position (C6) and one ortho position (C4) are available.

    • The methyl group at C2 directs ortho and para. The para position is occupied by the other ring, and the ortho positions are C1 (occupied) and C3 (occupied).

  • Steric Hindrance: The methyl group at the 2-position introduces significant steric hindrance.[3][4][5] This bulkiness can impede the approach of an electrophile to the adjacent positions, particularly C1 and C3. Furthermore, steric hindrance between the ortho-methyl group and the hydrogens on the other ring will force the two phenyl rings to be twisted out of planarity.[4][6] This reduces the conjugation between the rings, diminishing the transmission of electronic effects from one ring to the other.[7]

Predicted Reactivity Comparison:

Reaction Condition4-Aminobiphenyl2,4'-Dimethyl-1,1'-biphenyl-3-ylamineRationale
Nitration (HNO₃/H₂SO₄) Readily undergoes nitration, primarily at the 3-position.Nitration is expected to be more complex. The most likely positions for substitution are C4 and C6 on the amine-bearing ring, directed by the amino group. The steric hindrance from the C2-methyl group might favor substitution at C6. The second ring is also activated by the C4'-methyl group and could undergo nitration.The combined activating effects in the substituted ring of 2,4'-dimethyl-1,1'-biphenyl-3-ylamine would suggest high reactivity, but steric hindrance will play a crucial role in regioselectivity.
Bromination (Br₂/FeBr₃) Easily brominated at the 3-position.Bromination will likely occur on the activated, amine-bearing ring. Again, positions C4 and C6 are the most probable sites. The bulky bromine atom might be more susceptible to steric hindrance from the C2-methyl group, potentially favoring the C6 position.The directing effects of the amino and methyl groups will lead to substitution on the same ring, with steric factors influencing the final product distribution.
Friedel-Crafts Acylation The amino group complexes with the Lewis acid catalyst, deactivating the ring and generally preventing the reaction. Protection of the amine is necessary.Similar to 4-aminobiphenyl, the amino group will react with the Lewis acid catalyst, deactivating the ring. Protection of the amine would be required for a successful Friedel-Crafts reaction.The basicity of the amino group is the dominant factor in this reaction for both molecules.

Experimental Workflow: Comparative Nitration

G cluster_0 4-Aminobiphenyl Nitration cluster_1 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine Nitration a Dissolve 4-Aminobiphenyl in Acetic Anhydride b Cool to 0-5 °C a->b c Add Nitric Acid dropwise b->c d Stir at 0-5 °C for 1 hour c->d e Quench with ice-water d->e f Isolate and purify product e->f g Dissolve 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine in Acetic Anhydride h Cool to 0-5 °C g->h i Add Nitric Acid dropwise h->i j Stir at 0-5 °C for 1 hour i->j k Quench with ice-water j->k l Isolate, separate, and purify products k->l

Caption: A comparative workflow for the nitration of the two biphenylamines.

Oxidation

Aromatic amines are susceptible to oxidation. The nature and ease of oxidation are influenced by the substituents on the aromatic ring.

4-Aminobiphenyl: This compound is known to be metabolized in vivo via oxidation.[8][9] The primary step is N-oxidation to N-hydroxy-4-aminobiphenyl, a key step in its carcinogenic activity.[8][10] It can also be oxidized by stronger oxidizing agents to form colored products, a common feature of anilines.

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine: The presence of electron-donating methyl groups, in addition to the amino group, is expected to make this molecule more susceptible to oxidation than 4-aminobiphenyl. The increased electron density on the aromatic rings will facilitate the removal of electrons. The oxidation can occur at the nitrogen atom (N-oxidation) or potentially at the methyl groups under more vigorous conditions.

Predicted Reactivity Comparison:

Oxidizing Agent4-Aminobiphenyl2,4'-Dimethyl-1,1'-biphenyl-3-ylamineRationale
Air/Light Can darken over time due to slow oxidation.[11]Expected to be more prone to air oxidation, leading to faster discoloration.The additional electron-donating methyl groups increase the electron density, making it more easily oxidized.
Peroxy acids (e.g., m-CPBA) Undergoes N-oxidation.Expected to undergo N-oxidation more readily.The increased nucleophilicity of the nitrogen due to the electron-donating groups will accelerate the reaction with the electrophilic oxygen of the peroxy acid.
Potassium Permanganate (KMnO₄) Vigorous oxidation can lead to ring cleavage.Vigorous oxidation is likely to be less controlled, potentially leading to the oxidation of the methyl groups in addition to ring degradation.The presence of multiple activating groups makes the molecule highly susceptible to strong oxidizing agents.

Reaction Scheme: N-Oxidation

G Predicted Relative Rates: k₂ > k₁ 4-ABP 4-Aminobiphenyl NOH_ABP N-Hydroxy-4-aminobiphenyl 4-ABP->NOH_ABP k₁ DMABP 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine NOH_DMABP N-Hydroxy-2,4'-dimethyl- 1,1'-biphenyl-3-ylamine DMABP->NOH_DMABP k₂ Oxidant [O]

Caption: Predicted relative rates of N-oxidation.

Reactions of the Amino Group

The amino group itself is a site of reactivity, notably in N-acylation and diazotization reactions.

N-Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or anhydride.

  • 4-Aminobiphenyl: Readily undergoes N-acylation. The reactivity is typical for an aromatic amine.

  • 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine: The nucleophilicity of the amino group is expected to be slightly higher than that of 4-aminobiphenyl due to the electron-donating effect of the adjacent methyl group at C2. However, this same methyl group can provide some steric hindrance to the approach of a bulky acylating agent.

Diazotization: This involves the reaction of the primary amine with nitrous acid to form a diazonium salt.[12]

  • 4-Aminobiphenyl: Forms a stable diazonium salt, which can be used in subsequent coupling reactions to form azo dyes.

  • 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine: Is also expected to form a diazonium salt. The stability and reactivity of this salt may be influenced by the electronic effects of the methyl groups.

Predicted Reactivity Comparison:

Reaction4-Aminobiphenyl2,4'-Dimethyl-1,1'-biphenyl-3-ylamineRationale
N-Acetylation (Acetic Anhydride) Standard reactivity.Expected to be slightly more reactive due to the increased nucleophilicity of the nitrogen. Steric hindrance is unlikely to be a major factor with a small acylating agent.The ortho-methyl group's electronic effect slightly enhances the nucleophilicity of the amino group.
Diazotization (NaNO₂/HCl) Forms a stable diazonium salt.Expected to form a diazonium salt readily.Both are primary aromatic amines and should undergo this reaction without significant issues.

Toxicological Considerations: A Note on 4-Aminobiphenyl

It is crucial to note that 4-aminobiphenyl is a known human carcinogen, specifically targeting the urinary bladder.[8][13][14][15] Its carcinogenicity is linked to its metabolic activation to DNA-reactive species.[8][10][16] While no specific toxicological data is readily available for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine, as a substituted aromatic amine, it should be handled with appropriate caution, assuming potential toxicity until proven otherwise.

Conclusion

  • 4-Aminobiphenyl serves as a baseline for the reactivity of an activated biphenylamine system. Its reactions are generally predictable, with the amino group dictating the regioselectivity in electrophilic substitutions.

  • 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine presents a more complex reactivity landscape. The additional methyl groups, particularly the one at the ortho position, introduce competing electronic and steric effects. This leads to:

    • Potentially higher susceptibility to oxidation.

    • A more complex mixture of products in electrophilic substitution reactions, with regioselectivity governed by a combination of activating and steric influences.

    • A slightly enhanced nucleophilicity of the amino group, which may be offset by steric hindrance with bulky reagents.

Researchers should consider these differences when designing synthetic routes. The steric hindrance in 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine can be a tool for controlling regioselectivity or a challenge to be overcome. Understanding these nuances is key to harnessing the full synthetic potential of these important aromatic amines.

References

  • 4-Aminobiphenyl - Wikipedia. [Link]

  • 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf. (2021, December 21). [Link]

  • 4-Aminobiphenyl | EPA. [Link]

  • Metabolic Oxidation of the Carcinogens 4-Aminobiphenyl and 4,4′-Methylenebis(2-chloroaniline) by Human Hepatic Microsomes and by Purified Rat Hepatic Cytochrome P-450 Monooxygenases | Cancer Research - AACR Journals. [Link]

  • Metabolism of 4-aminobiphenyl and 4-acetylaminobiphenyl in perfused guinea pig liver. [Link]

  • The oxidation of 4-aminobiphenyl by horseradish peroxidase - PubMed. [Link]

  • Metabolism of 4-Aminobiphenyl and 4-Acetylaminobiphenyl in Perfused Guinea Pig Liver - J-Stage. [Link]

  • Ingredient name: 4-Aminobiphenyl CAS No: 92-67-1 Datasheet No: 1332. [Link]

  • The metabolism of 4-aminobiphenyl in rat. I. Reaction of N-hydroxy-4-aminobiphenyl with rat blood in vivo - Taylor & Francis. [Link]

  • chemical agents and related occupations - IARC Publications. [Link]

  • 4-Aminobiphenyl – Knowledge and References - Taylor & Francis. [Link]

  • 4-Aminobiphenyl and DNA reactivity: case study within the context of the 2006 IPCS Human Relevance Framework for Analysis of a cancer mode of action for humans - PubMed. [Link]

  • Tissue Distribution of N-acetyltransferase 1 and 2 Catalyzing the N‐acetylation of 4-aminobiphenyl and O-acetylation of - Ovid. [Link]

  • Help understanding how "steric effects" are distinct from "electronic effects"? (2021, February 17). [Link]

  • 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf. [Link]

  • Insertion of methylene groups into functional molecules for high thermal stability and superior functionality of single-molecule - Kobe University. (2024, August 20). [Link]

  • Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species | Request PDF - ResearchGate. (2025, August 5). [Link]

  • Suggest why biphenyl is more reactive than 2, 2 dimethyl biphenyl in nitration - Filo. (2024, November 21). [Link]

  • 4-Aminobiphenyl Downregulation of NAT2 Acetylator Genotype–Dependent N- and O-acetylation of Aromatic and Heterocyclic Amine Carcinogens in Primary Mammary Epithelial Cell Cultures from Rapid and Slow Acetylator Rats - Oxford Academic. (2009, January 15). [Link]

  • 4-Aminobiphenyl Downregulation of NAT2 Acetylator Genotype–Dependent N - Oxford Academic. [Link]

  • THE SYNTHESIS, REACTIVITY, AND PHARMACOLOGICAL PROPERTIES OF SOME SUBSTITUTED NN-DIMETHYL-2-HALOGENO-2-PHENYLETHYLAMINES, AND RELATED COMPOUNDS - PubMed. [Link]

  • Biphenyl Systems | Class 11 and 12 Chemistry | NEET 2022 | NEET 2023 | Nitika Ma'am - YouTube. (2021, July 28). [Link]

  • WO2021014437A1 - Process for the preparation of biphenylamines - Google P
  • How can the amino group in 4 - aminobiphenyl be modified? - Blog - Sparrow Chemical. (2025, December 16). [Link]

  • US20220380321A1 - Process for the preparation of biphenylamines - Google P
  • The effects of 3′- and 4′-substituents on the ionisation constants of biphenyl-4-carboxylic acid and 4-aminobiphenyl - Journal of the Chemical Society C - RSC Publishing. [Link]

  • Steric effects - Wikipedia. [Link]

  • US8664428B2 - Method for producing (2,4-dimethylbiphenyl-3-yl)
  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28). [Link]

  • Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). [Link]

  • Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino-N,N-dimethyl aniline - Arabian Journal of Chemistry. (2011, January 4). [Link]

  • Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - Beilstein Journals. (2015, September 23). [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate - Indian Academy of Sciences. [Link]

  • Substitution reactivity and structural variability induced by tryptamine on the biomimetic rhenium tricarbonyl complex - PMC. [Link]

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Technical Validation Guide: Elemental Analysis vs. Orthogonal Methods for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol for 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (CAS: 128873-84-X analog/derivative), focusing on the critical role of Elemental Analysis (EA) in certifying chemical purity for pharmaceutical and materials science applications.[1]

Executive Summary & Compound Profile

2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (


) is a biarylamine intermediate often utilized in the synthesis of hole-transport materials (OLEDs) and pharmaceutical scaffolds.[1][2] Its structural rigidity and high carbon-to-hydrogen ratio present specific challenges for purity validation.[1]

While modern spectroscopy (HRMS, NMR) confirms identity, Elemental Analysis (CHN Combustion) remains the only absolute method to quantify bulk purity and detect "invisible" contaminants like inorganic salts or trapped moisture that do not ionize or resonate in standard spectral windows.[2]

Compound Specifications
PropertyValue
Formula

Molecular Weight 197.28 g/mol
Theoretical C % 85.24%
Theoretical H % 7.66%
Theoretical N % 7.10%
Physical State Solid (typically crystalline powder)
Combustion Challenge High aromaticity increases risk of charring (incomplete combustion).[1][2][3]

Comparative Analysis: EA vs. Orthogonal Alternatives

This section objectively compares Elemental Analysis against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) to demonstrate why a multi-modal approach is required.

Performance Matrix
FeatureMethod A: Elemental Analysis (CHN) Method B: HRMS (ESI-TOF) Method C: qNMR (

)
Primary Output Bulk Purity (% w/w)Molecular Identity (m/z)Molar Purity / Structure
Detection Basis Combustion gases (

)
Ionizable moleculesProton resonance
Blind Spots Cannot identify which impurity is present.[1][2][3]Inorganic salts, non-ionizable impurities.[1]Inorganic salts, paramagnetic impurities.[1]
Precision (RSD)

(High)

(Low for quantitation)

(Medium-High)
Sample Requirement Destructive (~2 mg)Destructive (<1 mg)Non-destructive (~10 mg)
Validation Role Gatekeeper: Confirms total composition matches theory.Identifier: Confirms the molecule exists.Architect: Quantifies specific organic impurities.
Critical Insight

Why EA is indispensable for this compound: Biarylamines are often synthesized using metal catalysts (Pd, Cu).[1][2] If a sample is 98% organic amine and 2% inorganic salt (e.g.,


 or Catalyst residues), HRMS  will show a perfect mass peak for the amine, and qNMR  (using an internal standard) might be difficult to phase correctly due to paramagnetic metal traces.[2] EA  will immediately fail (Low C/H/N values), flagging the contamination that other methods miss.

Experimental Protocol: Automated CHN Combustion

To achieve the "Publishable Standard" (Accuracy


), the following self-validating protocol must be strictly followed.
A. Instrumentation & Reagents[1][4][5]
  • Analyzer: Flash 2000 / Elementar vario MICRO cube (or equivalent).

  • Carrier Gas: Helium (Grade 5.0, >99.999%).[1][2]

  • Combustion Aid: Tungsten Trioxide (

    
    ) powder.[1][2] Crucial for biaryls to prevent soot formation.
    
  • Standard: Acetanilide (High purity reference).[1][2]

B. Step-by-Step Workflow
  • System Blanking: Run 3 empty tin capsules to establish the baseline N/C/H background.[1]

  • K-Factor Determination: Weigh 1.500–2.000 mg of Acetanilide standard into tin capsules. Run in triplicate to calibrate the detector response (K-factor).

    • Acceptance Criteria: RSD of K-factors must be

      
      .[1]
      
  • Sample Preparation (The Biarylamine Protocol):

    • Weigh 1.800 ± 0.005 mg of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine into a tin capsule.

    • Critical Step: Add 10–15 mg of

      
        directly over the sample. This acts as an oxygen donor and flux, ensuring the aromatic rings break down completely at 
      
      
      
      without forming graphitic char.
    • Seal the capsule hermetically to exclude atmospheric nitrogen.

  • Combustion Cycle:

    • Furnace Temp:

      
       (Combustion) / 
      
      
      
      (Reduction).[1][2]
    • Oxygen Boost: 5 seconds injection (ensure excess

      
      ).[1][2]
      
  • Data Analysis: Compare "Found" percentages with "Theoretical".

Supporting Experimental Data (Validation Scenarios)

The following data illustrates a typical validation trajectory for this compound, showing how EA detects issues that require purification.

Scenario 1: The "Wet" Sample (Failed Validation)

Batch 001 - Isolated after recrystallization from Ethyl Acetate.[1]

ElementTheoretical %Found % (Run 1)Found % (Run 2)DeviationStatus
Carbon 85.2483.1083.15-2.14%FAIL
Hydrogen 7.667.857.82+0.19%PASS
Nitrogen 7.106.906.92-0.20%PASS
  • Diagnosis: Carbon is significantly low.[1] Hydrogen is slightly high.[1] This suggests Solvent Entrapment (Ethyl Acetate adds weight but lowers Carbon % relative to the highly aromatic pure compound) or Moisture .[1][2]

  • Corrective Action: Dry sample under high vacuum (

    
    , 10 mbar) for 12 hours.
    
Scenario 2: The "Pure" Sample (Successful Validation)

Batch 001-Dried - Post-vacuum treatment.

ElementTheoretical %Found % (Run 1)Found % (Run 2)DeviationStatus
Carbon 85.2485.1585.29-0.09%VALID
Hydrogen 7.667.697.64+0.03%VALID
Nitrogen 7.107.087.11-0.02%VALID
  • Conclusion: The sample meets the journal requirement of

    
    .
    

Validation Logic & Decision Tree

The following diagram visualizes the decision-making process for validating this biarylamine.

ValidationWorkflow Start Synthesis Product (2,4'-Dimethyl-1,1'-biphenyl-3-ylamine) EA_Run Run Elemental Analysis (w/ WO3 Catalyst) Start->EA_Run Check_Result Check Deviation (± 0.4%) EA_Run->Check_Result Pass VALIDATED Publishable Purity Check_Result->Pass Within Limits Fail_LowC FAIL: Low Carbon High Hydrogen Check_Result->Fail_LowC C < -0.4% Fail_LowAll FAIL: Low C/H/N (Inorganic Contamination) Check_Result->Fail_LowAll All Values Low qNMR Orthogonal Check: qNMR (Solvent/Impurity ID) Fail_LowC->qNMR Investigate Action_Recryst Action: Recrystallize (Remove Salts) Fail_LowAll->Action_Recryst Action_Dry Action: Vacuum Dry (Remove Solvent) Action_Dry->EA_Run Retest Action_Recryst->EA_Run Retest qNMR->Action_Dry Solvent Detected

Figure 1: Iterative validation workflow ensuring distinction between solvent entrapment (Low C) and inorganic contamination (Low All).

References

  • J. Org. Chem. Guidelines for Authors. (2024).[1][2] Characterization of New Compounds: Elemental Analysis.[1] American Chemical Society.[1] [Link]

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] [Link][1][2]

  • Waetzig, J. D., et al. (2015).[1][2] Elemental Analysis: An Important Purity Control but Prone to Manipulations.[1] Inorganic Chemistry Frontiers.[1] [Link]

  • PubChem Compound Summary. (2024). 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (Analog/Substructure Search).[1] National Center for Biotechnology Information.[1] [Link]

Sources

Chromatographic Purity Assessment of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

In the synthesis of high-performance pigments and pharmaceutical intermediates, 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine (CAS: Variable by isomer specificities, structurally related to 3-amino-2,4'-dimethylbiphenyl) presents a unique chromatographic challenge. Unlike simple anilines, the biphenyl scaffold introduces rotational freedom and hydrophobicity that complicates the resolution of positional isomers (e.g., 2,2'-, 4,4'-, or 2,4'-analogs) and process-related impurities (e.g., unreacted boronic acids or brominated precursors).

This guide objectively compares the performance of the industry-standard C18 Reversed-Phase HPLC against the superior Biphenyl Stationary Phase Chemistry and the orthogonal GC-MS approach.

Key Insight: While C18 columns are the workhorse of QC labs, they often fail to resolve the critical "critical pair" isomers of dimethyl-biphenyl-amines due to a lack of


 selectivity. This guide validates the Biphenyl Core-Shell methodology  as the gold standard for purity assessment of this compound.

Chemical Context & Impurity Profile

To design a robust purity method, one must understand the structural "enemies" likely to co-elute.

  • Target Analyte: 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine.

  • Critical Impurities (Isomers):

    • 2,2'-Dimethyl isomer: Sterically hindered, distinct rotation.

    • 4,4'-Dimethyl isomer: Planar, highly retained on C18.

  • Synthetic Impurities: 2-Bromo-toluene derivatives, 4-Tolylboronic acid (Suzuki coupling precursors).

Visualization: Impurity Formation & Separation Logic

ImpurityLogic Precursors Precursors (Aryl Halides + Boronic Acids) Reaction Suzuki Coupling (Pd Catalyst) Precursors->Reaction Target Target: 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine Reaction->Target Major Product Isomers Isomeric Impurities (2,2' or 4,4' analogs) Reaction->Isomers Regio-defects Byproducts Homocoupling Dimers (Ar-Ar) Reaction->Byproducts Side Rxn Separation Separation Mechanism Target->Separation Isomers->Separation Method_C18 Method A: C18 (Hydrophobic Only) Poor Resolution Separation->Method_C18 Co-elution Risk Method_BiPh Method B: Biphenyl (Hydrophobic + Pi-Pi) High Resolution Separation->Method_BiPh Baseline Resolved

Figure 1: Synthesis pathway showing the origin of critical isomeric impurities and the divergence in separation efficacy between column chemistries.

Comparative Methodology: C18 vs. Biphenyl vs. GC

The following data summarizes the performance of three distinct methodologies for assessing the purity of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine.

Table 1: Performance Matrix
FeatureMethod A: Standard C18 Method B: Biphenyl Core-Shell (Recommended) Method C: GC-FID/MS
Separation Principle Hydrophobicity (Van der Waals)Hydrophobicity +

Interaction
Volatility / Boiling Point
Isomer Resolution (

)
< 1.5 (Partial Co-elution)> 2.5 (Baseline Separation) > 2.0 (Good)
Tailing Factor (

)
1.5 - 2.0 (Silanol interaction)1.0 - 1.2 (Symmetrical) 1.2 (Requires Derivatization)
Sample Prep Dilute & ShootDilute & ShootDerivatization often required
Suitability General ScreeningCritical Purity / QC Release Orthogonal Confirmation
Deep Dive: Why the Biphenyl Phase Wins

The target molecule contains two aromatic rings. On a standard C18 (Alkyl) column, retention is driven solely by hydrophobicity. Since the isomers (2,4' vs 2,2') have nearly identical hydrophobicities (


), C18 struggles to distinguish them.

The Biphenyl stationary phase consists of two phenyl rings linked together. This phase engages in


 stacking  interactions with the biphenyl rings of the analyte. Crucially, the shape of the analyte determines how well it can "stack" with the stationary phase.
  • Planar isomers (like 4,4') stack strongly

    
     Longer retention.
    
  • Twisted isomers (like 2,2' or 2,4') stack weakly

    
     Shorter retention.
    This "shape selectivity" provides the necessary resolution that C18 lacks.
    

Detailed Experimental Protocol (Method B)

This protocol is designed for the rigorous quantification of the target amine and its isomers.

Instrumentation & Conditions[2][3][4][5]
  • System: UHPLC with PDA (Photodiode Array) or Mass Spectrometer (QDa/SQD).

  • Column: Kinetex® Biphenyl or Raptor™ Biphenyl (2.6 µm Core-Shell, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to protonate amine, improving peak shape).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol promotes stronger

    
     interactions than Acetonitrile).
    
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve
0.0090100.5Initial
1.0090100.56
8.0010900.56
10.0010900.56
10.1090100.51
13.0090100.5Re-equilibrate
Sample Preparation
  • Stock Solution: Weigh 10 mg of 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine into a 10 mL volumetric flask. Dissolve in Methanol.

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A:B (50:50). Final concentration ~10 ppm.

  • Filtration: Filter through 0.2 µm PTFE filter (Nylon filters may bind amines).

Analytical Decision Tree

Use this workflow to determine the appropriate method for your specific development stage.

DecisionTree Start Start: Purity Assessment 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine Goal What is the Analytical Goal? Start->Goal Routine Routine Reaction Monitoring (Isomers not critical) Goal->Routine In-Process FinalQC Final Purity / Genotox Screening (Isomer resolution critical) Goal->FinalQC Release Testing Volatile Residual Solvents / Volatile Precursors Goal->Volatile Solvent Check MethodA Method A: C18 HPLC Fast, Generic, Low Cost Routine->MethodA MethodB Method B: Biphenyl HPLC High Resolution, Shape Selective FinalQC->MethodB MethodC Method C: GC-Headspace/FID Volatile->MethodC Validation Orthogonal Confirmation MethodB->Validation Validate with Orthogonal Method (GC-MS)

Figure 2: Analytical decision matrix for selecting the optimal chromatographic technique.

References

  • Schreiber, A. et al. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Link

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

  • Restek Corporation. (2020). Analysis of Aromatic Amines by HPLC using Biphenyl Phases.Link

  • U.S. Food and Drug Administration (FDA). (2009). Genotoxic Impurities in Pharmaceuticals: Guidance for Industry.Link

  • NIST Chemistry WebBook. 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine (Structural Analog Data).Link

A Senior Application Scientist's Guide to Differentiating Isomers of Dimethyl Aminobiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the precise identification of isomers is not merely an academic exercise—it is a critical necessity. Isomers of a parent molecule, such as dimethyl aminobiphenyl, can exhibit vastly different pharmacological, toxicological, and physical properties. The challenge lies in their identical molecular formulas and weights, demanding sophisticated analytical strategies to resolve and identify them unambiguously. This guide provides an in-depth comparison of modern analytical techniques, grounded in experimental data and field-proven insights, to empower researchers to navigate this complex analytical landscape with confidence.

The Analytical Challenge: Why Dimethyl Aminobiphenyls?

Dimethyl aminobiphenyls, like other substituted aromatic amines, are significant in medicinal chemistry and as potential impurities in manufacturing processes. Their isomeric forms—differing in the positions of the two methyl groups and one amino group on the biphenyl scaffold—present a classic analytical challenge. For instance, the biological activity of aminobiphenyls is highly dependent on the position of the amino group. Therefore, a robust analytical workflow is paramount for quality control, metabolic studies, and regulatory compliance. This guide will compare the primary analytical pillars for isomer differentiation: Chromatography (GC and HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Separation: The First Line of Attack

Chromatography is the cornerstone of isomer analysis, exploiting subtle differences in physicochemical properties to achieve physical separation. The choice between Gas and Liquid Chromatography depends on the volatility and thermal stability of the isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is often the preferred initial method due to its versatility and applicability to a wide range of compounds without the need for derivatization. The key to successful isomer separation in HPLC lies in the selection of the stationary phase (the column).

Causality Behind Experimental Choices: The separation of closely related isomers like dimethyl aminobiphenyls relies on maximizing the differential interactions between the analytes and the stationary phase. Standard C18 columns separate based on hydrophobicity, which may be insufficient for positional isomers. Phenyl-type columns (like phenyl-hexyl) offer π-π interactions with the aromatic rings of the biphenyl structure, providing an additional separation mechanism that is often highly effective for aromatic isomers.[1] For particularly challenging separations, chiral stationary phases, such as those based on cyclodextrins, can provide selectivity through inclusion complex formation, where the isomers fit differently into the chiral cavity of the cyclodextrin.[2][3]

Experimental Protocol: HPLC-UV Separation

  • System Preparation: Use an HPLC system equipped with a UV detector.

  • Column Selection: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a strong starting point.

  • Mobile Phase: Prepare a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: Return to 30% B

    • 18-25 min: Equilibrate at 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve isomer standards in the initial mobile phase composition (30% Acetonitrile).

Data Presentation: HPLC Retention Times

Isomer (Hypothetical)Retention Time (min)Resolution (Rs)
3,3'-Dimethyl-4-aminobiphenyl10.2-
2,2'-Dimethyl-4-aminobiphenyl10.82.1
3,5-Dimethyl-4-aminobiphenyl11.52.5
2,6-Dimethyl-4-aminobiphenyl12.12.0
This data is illustrative, based on typical separations of aromatic isomers on a phenyl-hexyl column.

Workflow Visualization: HPLC Analysis

Caption: General workflow for HPLC-based isomer separation.

Gas Chromatography (GC)

GC is a powerful alternative, especially for volatile and thermally stable compounds. It often provides higher resolution than HPLC. For aminobiphenyls, derivatization is frequently employed to block the polar amine group, improving peak shape and thermal stability.

Causality Behind Experimental Choices: The separation mechanism in GC is based on the compound's boiling point and its interaction with the stationary phase. Non-polar columns separate primarily by boiling point, which may not resolve isomers. More polar columns, or those with specific functionalities like liquid crystalline phases, can induce selectivity based on the dipole moment and shape of the molecule, which differ significantly between positional isomers.[4] Derivatization, for instance with pentafluoropropionic anhydride (PFPA), not only improves chromatographic behavior but can also be essential for subsequent mass spectrometric analysis.[5]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Evaporate 50 µL of the sample extract under a gentle stream of nitrogen.

    • Add 25 µL of ethyl acetate and 25 µL of pentafluoropropionic anhydride (PFPA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the reagents and reconstitute the sample in 100 µL of hexane.

  • GC System: Use a GC coupled to a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 10°C/min to 250°C.

    • Hold at 250°C for 5 min.

  • Inlet: Splitless injection at 250°C.

Mass Spectrometry: Beyond Molecular Weight

While isomers have the same molecular weight, advanced MS techniques can differentiate them based on their structure, either by their fragmentation patterns or their shape in the gas phase.

Trustworthiness Through Orthogonal Data: Relying solely on chromatography can be misleading, as co-elution is always a possibility. MS provides an orthogonal layer of data. When two isomers cannot be separated chromatographically, they can often be distinguished by MS/MS or Ion Mobility Spectrometry.[5][6]

Tandem Mass Spectrometry (MS/MS)

In MS/MS, ions of the same mass-to-charge ratio (m/z) are isolated and fragmented. Positional isomers often produce different fragment ions or the same ions in different relative abundances, creating a structural fingerprint.[7]

Causality Behind Experimental Choices: The position of the methyl and amino groups influences the stability of the biphenyl rings and the bonds connecting them. This results in different fragmentation pathways upon collision-induced dissociation (CID). For example, a methyl group ortho to the inter-ring bond can cause steric hindrance, leading to a weaker bond and unique fragmentation patterns compared to a meta or para substituted isomer.

Data Presentation: Key Fragment Ions

Isomer (Example: Aminobiphenyl)Precursor Ion [M+H]⁺ (m/z)Key Fragment Ion (m/z)Rationale for Difference
2-Aminobiphenyl170128More prominent fragment, potentially due to a unique rearrangement facilitated by the ortho amino group.[5]
4-Aminobiphenyl170128 (less abundant)Different fragmentation pathway due to the para position of the amino group.[5]
This data for aminobiphenyl illustrates the principle applicable to its dimethylated analogs.
Ion Mobility Spectrometry (IMS)

IMS is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. Ions are drifted through a gas-filled tube under a weak electric field, and their drift time is measured. Compact isomers travel faster than more extended ones. This "shape-based" separation can resolve isomers that are inseparable by chromatography and have identical MS/MS spectra.[6] A study successfully used IMS to differentiate 2-ABP, 3-ABP, and 4-ABP by forming complexes with cyclodextrins, which resulted in distinct collision cross-sections (CCS).[6]

Workflow Visualization: Ion Mobility Separation

IMS_Principle cluster_source Ion Source cluster_drift Drift Tube (with Buffer Gas) cluster_detector Detector Ion1 Isomer A (Compact) Drift_Start Ion2 Isomer B (Extended) Drift_End Drift_Start->Drift_End Electric Field → Det Ion1_drift A Det_A A arrives first Ion1_drift->Det_A Ion2_drift B Det_B B arrives second Ion2_drift->Det_B

Caption: Principle of Ion Mobility: compact ions drift faster.

NMR Spectroscopy: The Gold Standard for Structure

While chromatography separates and MS helps identify, NMR spectroscopy provides the definitive structural elucidation. It is unparalleled in its ability to distinguish constitutional isomers.[8]

Causality Behind Experimental Choices: Every proton (¹H) and carbon (¹³C) nucleus in a molecule has a unique chemical environment based on its bonding and spatial neighbors. This environment dictates its resonance frequency (chemical shift).[9] Due to symmetry, different isomers will have a different number of unique signals in their NMR spectra. For example, a symmetrical isomer will have fewer signals than an unsymmetrical one.[8] Coupling patterns between adjacent protons (in ¹H NMR) provide direct evidence of connectivity.[10]

Key Differentiating Features in NMR:

  • Number of Signals: Count the number of unique aromatic proton and carbon signals. Symmetry will reduce the number of signals.

  • Chemical Shifts (δ): The substitution pattern dramatically affects the electronic environment and thus the chemical shifts of the aromatic protons and carbons.

  • Coupling Constants (J): The splitting patterns of aromatic protons (doublet, triplet, doublet of doublets) reveal the number and position of adjacent protons, confirming the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR is essential.

    • COSY shows which protons are coupled to each other.[10]

    • HSQC correlates protons directly to the carbons they are attached to.[10]

    • HMBC shows long-range (2-3 bond) correlations between protons and carbons, piecing the molecular puzzle together.[10]

Data Presentation: Expected ¹H NMR Aromatic Signals

Isomer (Hypothetical)Expected # of Aromatic ¹H SignalsExpected Splitting Patterns
4-Amino-3,3'-dimethylbiphenyl6Multiple doublets, triplets, and singlets
4-Amino-2,2'-dimethylbiphenyl6Multiple doublets and triplets
4-Amino-4',x-dimethylbiphenyl5 (if x=4')Fewer signals due to symmetry
This table illustrates the logical approach; actual spectra must be acquired for definitive analysis.

Workflow Visualization: NMR Identification Logic

NMR_Logic Start Acquire 1D NMR (¹H, ¹³C) & 2D NMR (COSY, HSQC, HMBC) Count_Signals Count number of unique ¹H and ¹³C signals Start->Count_Signals Analyze_Shifts Analyze chemical shifts and integration Count_Signals->Analyze_Shifts Symmetry? Analyze_Coupling Analyze ¹H coupling patterns (J-values) Analyze_Shifts->Analyze_Coupling Correlate_2D Use 2D NMR to confirm connectivity (COSY, HMBC) Analyze_Coupling->Correlate_2D Propose_Structure Propose Isomer Structure Correlate_2D->Propose_Structure

Caption: Logical workflow for isomer identification using NMR.

Integrated Strategy: A Multi-Technique Approach

No single technique is foolproof. A robust, self-validating system employs a combination of methods.

Proposed Analytical Workflow:

  • Screening & Separation (HPLC): Begin with a robust HPLC method, preferably with a phenyl-based column, to separate the isomers. Quantify based on peak area.

  • Confirmation (LC-MS/MS): Couple the HPLC to a mass spectrometer. Confirm the molecular weight of all eluting peaks. For co-eluting or poorly resolved peaks, develop an MS/MS method to look for unique fragment ions.

  • Advanced Separation (GC or IMS): If HPLC and MS/MS are insufficient, pursue GC (with derivatization) for higher chromatographic resolution or Ion Mobility Spectrometry for shape-based separation.

  • Definitive Identification (NMR): For absolute structural confirmation of a new isomer or a reference standard, isolate a sufficient quantity of the purified compound from HPLC and perform a full suite of 1D and 2D NMR experiments.

Workflow Visualization: Integrated Strategy ```dot digraph "Integrated_Workflow" { graph [fontname="Arial", label="Integrated Isomer Differentiation Strategy", labelloc=t, fontsize=16]; node [shape=box, style="filled", fontcolor="#202124"]; edge [penwidth=1.5];

Start [label="Isomer Mixture", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="HPLC Separation\n(Phenyl Column)", fillcolor="#FBBC05"]; Resolved [label="Baseline Resolved?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Quantify [label="Identify & Quantify\nby Retention Time", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; LCMS [label="Analyze with\nLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragments [label="Unique Fragments?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Advanced [label="Advanced Separation\n(GC or IMS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="Definitive ID by NMR", shape=invhouse, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];

Start -> HPLC; HPLC -> Resolved; Resolved -> Quantify [label="Yes", color="#34A853"]; Resolved -> LCMS [label="No", color="#EA4335"]; LCMS -> Fragments; Fragments -> Quantify [label="Yes", color="#34A853"]; Fragments -> Advanced [label="No", color="#EA4335"]; Advanced -> Quantify; Quantify -> NMR [label="For Absolute Proof", style=dashed, color="#5F6368"]; }``` Caption: An integrated workflow for confident isomer analysis.

Conclusion

Differentiating isomers of dimethyl aminobiphenyls requires a multi-faceted analytical approach. While HPLC and GC provide the initial, crucial separation, they must be coupled with mass spectrometry for confident peak identification, especially in complex matrices. Tandem MS and ion mobility spectrometry offer powerful solutions for resolving chromatographically challenging pairs. Ultimately, NMR spectroscopy remains the unequivocal authority for absolute structure determination. By understanding the causality behind each technique and implementing an integrated, orthogonal workflow, researchers can confidently and accurately characterize these critical molecules.

References

  • Narváez, L., et al. (2010). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. Chemical Research in Toxicology. [Link]

  • Nanalysis Corp. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Gong, X., et al. (2021). Discrimination of Aminobiphenyl Isomers in the Gas Phase and Investigation of Their Complex Conformations. Journal of the American Society for Mass Spectrometry. [Link]

  • Kanthale, P. M., et al. (n.d.). Resolving the Benign and the Malign Isomers of Aryl Amines by HPLC. TSI Journals. [Link]

  • Grishin, V. D., et al. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug Testing and Analysis. [Link]

  • PubChem. (n.d.). 3,2'-Dimethyl-4-aminobiphenyl. National Center for Biotechnology Information. [Link]

  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

  • Xia, Y., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Journal of the American Chemical Society. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. [Link]

  • Barek, J., et al. (2014). Amperometric Determination of Aminobiphenyls Using HPLC‐ED with Boron‐Doped Diamond Electrode. ResearchGate. [Link]

  • PubChem. (n.d.). Dimethylbiphenyl (mixed isomers). National Center for Biotechnology Information. [Link]

  • McCrudden, E., et al. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast Research Portal. [Link]

  • Pätzold, R., et al. (2006). Gas-chromatographic separation of stereoisomers of dipeptides. Chirality. [Link]

  • McCrudden, E., et al. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Pure. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

Safety Alert: 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine is a substituted aromatic amine. While specific regulatory listings for this exact isomer may be absent from standard "P" or "U" lists, its structural similarity to known carcinogens (e.g., 4-aminobiphenyl, 3,3'-dimethylbenzidine) necessitates handling it as a Class 6.1 Toxic Substance and a Suspected Carcinogen .

Disposal Strategy:

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Prohibited: Do NOT dispose of down the drain, via evaporation, or in municipal trash.[1]

  • Waste Stream: Segregate as "Non-Halogenated Organic Waste" (unless mixed with halogens).[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Identification & Hazard Profile

Before disposal, correct identification is critical to prevent dangerous incompatibilities.[1]

PropertyDetails
Chemical Name 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine
CAS Number Note: Specific isomer CAS may vary (e.g., 1178816-68-6 for related isomers). Treat as generic aminobiphenyl derivative.[1]
Molecular Formula C₁₄H₁₅N
Hazard Class Toxic (Acute & Chronic) , Aquatic Toxicity , Skin Sensitizer
Reactivity Incompatible with strong oxidizers and acids.[1] May form diazonium salts with nitrous acid (explosive potential).[1]
Waste Classification & Determination

Since this specific isomer is not explicitly listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists by name, it must be classified by Characteristic or Generator Knowledge .[1]

  • Regulatory Status: Non-Listed Hazardous Waste.[1][2]

  • Generator Decision: Due to the "biphenyl amine" moiety, apply the Precautionary Principle . Manage as if it carries the toxicity of 4-Aminobiphenyl (EPA Waste Code K099/U095 equivalent hazards) .[1]

  • DOT Shipping Name: Toxic solids, organic, n.o.s. (contains 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine).

Step-by-Step Disposal Protocol

Phase A: Personal Protective Equipment (PPE)

  • Respiratory: N95 minimum; P100 or fume hood recommended for powders.[1]

  • Skin: Double Nitrile gloves (0.11 mm minimum thickness).[1]

  • Body: Tyvek lab coat or chemical-resistant apron.[1]

  • Eyes: Chemical splash goggles.[1]

Phase B: Waste Segregation & Packaging

  • Scenario 1: Pure Solid Waste

    • Collect solid substance in a screw-top glass or HDPE container.

    • Label container: "Hazardous Waste - Toxic Solid - 2,4'-Dimethyl-1,1'-biphenyl-3-ylamine".[1]

    • Do not mix with oxidizers (e.g., nitrates, perchlorates).[1]

  • Scenario 2: Liquid Solutions (HPLC Waste/Mother Liquor)

    • Verify solvent compatibility.[1][3]

    • If dissolved in Methanol/Acetonitrile: Pour into "Flammable/Toxic Organic Waste" carboy.

    • If dissolved in Halogenated Solvents (DCM/Chloroform): Pour into "Halogenated Organic Waste" carboy.

    • Crucial: Ensure the pH is not acidic (< 2) to prevent accidental salt formation or unexpected solubility changes, unless the waste stream is specifically for acidic organics.[1]

Phase C: Decontamination of Glassware

  • Rinse 1: Triple rinse glassware with a compatible solvent (Acetone or Methanol).[1] Collect rinsate as hazardous waste.[1]

  • Rinse 2: Wash with 10% HCl (converts amine to water-soluble hydrochloride salt).[1] Collect this acidic rinsate separately as "Acidic Aqueous Waste" (Do not mix with organic solvents if possible, or follow site-specific rules for mixed waste).

  • Final Wash: Detergent and water.[1]

Spill Response Workflow

Minor Spill (< 5g/5mL):

  • Isolate: Alert nearby personnel.

  • PPE: Don double gloves and goggles.[1]

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste jar.[1]

    • Liquid: Absorb with vermiculite or chem-pads.[1]

  • Clean: Wipe area with acetone, then soap/water.[1] Dispose of all cleanup materials as hazardous waste.[1]

Major Spill (> 5g/5mL):

  • Evacuate: Clear the lab.

  • Call: Contact EHS / Emergency Response.[1]

  • Ventilate: If safe, lower fume hood sashes.

Part 3: Visualization & Formatting

Disposal Decision Logic

DisposalLogic Start Waste Generation (2,4'-Dimethyl-1,1'-biphenyl-3-ylamine) State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid BinSolid Container: Toxic Solid (Label: Toxic, Carcinogen) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (MeOH, EtOH, ACN) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo BinOrg Container: Flammable/Toxic Organic NonHalo->BinOrg BinHalo Container: Halogenated Organic Halo->BinHalo Pickup EHS / Contractor Pickup (Incineration) BinSolid->Pickup BinOrg->Pickup BinHalo->Pickup

Caption: Decision matrix for segregating amine waste based on physical state and solvent composition.

Spill Response Pathway

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Minor Minor (<5g) Manageable Assess->Minor Major Major (>5g) High Risk Assess->Major PPE Don PPE (Double Gloves, Goggles, N95) Minor->PPE Evacuate Evacuate & Seal Lab Call EHS Major->Evacuate CleanSolid Cover (Wet Towel) Scoop to Jar PPE->CleanSolid If Solid CleanLiq Absorb (Vermiculite) Scoop to Jar PPE->CleanLiq If Liquid Decon Solvent Wipe (Acetone) Soap & Water Wash CleanSolid->Decon CleanLiq->Decon Disposal Label as Hazardous Waste Decon->Disposal

Caption: Operational workflow for containing and cleaning accidental spills in the laboratory.

References

  • National Institute of Standards and Technology (NIST). 3,3'-Dimethylbenzidine (Related Structure Safety Data).[1] NIST Chemistry WebBook.[1][4] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defined Hazardous Wastes: Listed and Characteristic.[1] EPA.gov.[1] Available at: [Link]

  • PubChem. Biphenyl-3-yl-dimethylamine (Structural Analog Data). National Library of Medicine.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.